Peucedanocoumarin III
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-KNXUDURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peucedanocoumarin III: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin III, a natural compound found in plants of the Peucedanum genus, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of quantitative data from published studies, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Characterization
This compound was first isolated and identified from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. A pivotal study published in 1993 by Kong et al. detailed the isolation of five coumarin compounds from this plant, including this compound. The structure of the compound was elucidated using spectroscopic methods.
Quantitative Data on Isolation
While several studies have focused on the isolation of various coumarins from Peucedanum species, specific quantitative data for this compound is not always explicitly detailed. The following table summarizes available data on the isolation of coumarins from Peucedanum praeruptorum, providing context for the potential yield of this compound.
| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity (%) | Reference |
| Qianhucoumarin D | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 5.3 mg from 110 mg crude extract | 98.6 | [1] |
| Pd-Ib | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 7.7 mg from 110 mg crude extract | 92.8 | [1] |
| (+)-praeruptorin A | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 35.8 mg from 110 mg crude extract | 99.5 | [1] |
| (+)-praeruptorin B | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 31.9 mg from 110 mg crude extract | 99.4 | [1] |
Experimental Protocols
The isolation and purification of this compound from Peucedanum species typically involves a multi-step process combining extraction and chromatographic techniques. Below are detailed methodologies based on established protocols for coumarin isolation.
Extraction of Crude Coumarins
This protocol describes a general method for obtaining a crude extract enriched in coumarins from the roots of Peucedanum praeruptorum.
Materials:
-
Dried and powdered roots of Peucedanum praeruptorum
-
95% Ethanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the powdered roots of Peucedanum praeruptorum with 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the separation of coumarins from the crude extract.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC pump
-
UV detector
-
Fraction collector
Solvent System:
-
A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is commonly used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC column by pumping the stationary phase, followed by the mobile phase at a specific flow rate.
-
Dissolve the crude extract in a small volume of the stationary phase.
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase in a gradient or isocratic mode.
-
Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC to achieve high purity.
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase:
-
A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on analytical HPLC results. For example, a linear gradient from 60% to 80% methanol over 30 minutes.
Procedure:
-
Pool the fractions containing this compound from the HSCCC separation and evaporate the solvent.
-
Dissolve the residue in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the optimized gradient program.
-
Monitor the elution at a suitable wavelength and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its structure through spectroscopic methods such as NMR and Mass Spectrometry.
Biological Activity and Mechanism of Action
Recent studies have highlighted the neuroprotective effects of this compound, particularly its ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. The proposed mechanism involves the facilitation of the proteasomal clearance of these protein aggregates.
Inhibition of α-Synuclein Aggregation
This compound has been shown to not only inhibit the formation of new α-synuclein fibrils but also to disaggregate pre-formed fibrils. This anti-aggregation activity is crucial for preventing the cytotoxicity associated with these protein clumps in neuronal cells.
Enhancement of Proteasomal Clearance
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading misfolded and aggregated proteins. This compound appears to enhance the efficiency of this system in clearing α-synuclein aggregates. While the exact molecular interactions are still under investigation, it is hypothesized that the compound may either directly interact with the aggregated proteins to make them more amenable to proteasomal degradation or modulate the activity of components within the UPS.
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation and purification of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in promoting α-synuclein clearance.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly for neurodegenerative disorders characterized by protein aggregation. This guide has provided a detailed overview of its discovery, methods for its isolation, and its biological mechanism of action. Further research is warranted to fully elucidate its molecular targets within the ubiquitin-proteasome system and to explore its efficacy and safety in preclinical and clinical settings. The protocols and data presented herein aim to facilitate and inspire future investigations into this intriguing molecule.
References
Peucedanocoumarin III: A Technical Guide for Researchers
IUPAC Name: (2E)-2-Methyl-2-butenoic acid (9S,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester
CAS Number: 130464-57-2
This technical guide provides an in-depth overview of Peucedanocoumarin III (PCIII), a natural compound with significant potential in neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.
Core Compound Information
| Property | Value |
| IUPAC Name | (2E)-2-Methyl-2-butenoic acid (9S,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester |
| CAS Number | 130464-57-2 |
| Molecular Formula | C21H22O7 |
| Molecular Weight | 386.4 g/mol |
Biological Activity and Mechanism of Action
This compound has emerged as a promising agent in the study of neurodegenerative disorders, particularly those characterized by protein aggregation, such as Parkinson's disease.[1][2] Research has demonstrated its role as a potent inhibitor of α-synuclein and huntingtin protein aggregates.[3][4]
The primary mechanism of action for PCIII involves the disaggregation of existing protein fibrils and the facilitation of their clearance through the proteasomal degradation pathway.[3][5][6] This activity reduces the cytotoxic effects of protein aggregates and offers a potential therapeutic strategy for mitigating neuronal cell loss in neurodegenerative conditions.[3][4]
Quantitative Data on Biological Activity
The following table summarizes key quantitative findings from studies on this compound's bioactivity.
| Experiment | Cell Line / Model | Treatment | Result | Reference |
| Inhibition of α-synuclein fibril formation | In vitro | 10 µM and 50 µM PCIII | Dose-dependent inhibition of fibril formation observed via Thioflavin T fluorescence assay. | [3] |
| Reduction of β23 aggregates | SH-SY5Y cells | 1 µM synthetic PCIII | Significant reduction in nuclear β23 protein levels, comparable to natural PCIII. | [5] |
| Protection against β23-induced toxicity | SH-SY5Y cells | 1 µM PCIII | Increased cell viability in cells expressing toxic β23 aggregates. | [5] |
| α-synuclein aggregation in a PD mouse model | 6-OHDA-induced Parkinson's disease mouse model | 1 mg/kg PCIII administration | Substantial diminishment of dopaminergic cell loss and α-synuclein aggregation. | [1] |
Experimental Protocols
This section details key experimental methodologies that have been utilized in the investigation of this compound.
Organic Synthesis of this compound
A standardized, large-scale organic synthesis protocol is crucial for ensuring the quality and consistency of PCIII for in vivo studies. While detailed synthetic schemes can be complex, a general workflow has been reported to produce highly pure PCIII.[1] The synthesis is a critical step for translational research, moving from naturally sourced to synthetically derived compound for better control and scalability.[1]
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Culture: SH-SY5Y cells are cultured and transfected to express the aggregating protein of interest (e.g., β23).
-
Treatment: Cells are treated with either DMSO (vehicle) or this compound at the desired concentration (e.g., 1 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for aggregate formation and treatment effect.
-
Staining: A sample of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
Counting: Both viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[5]
Western Blotting for Protein Aggregate Levels
-
Cell Lysis: Treated and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-FLAG for β23, anti-α-synuclein) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.[5]
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
-
Preparation: Recombinant α-synuclein protein is incubated in a suitable buffer (e.g., 100 mM sodium acetate, pH 7.5).
-
Treatment: The protein solution is incubated in the presence or absence of varying concentrations of this compound (e.g., 0, 10, 50 µM).
-
Incubation: The samples are incubated at 37°C with shaking to promote fibril formation.
-
Fluorescence Measurement: At specified time points, aliquots are taken, and Thioflavin T is added. The fluorescence intensity, which correlates with the amount of amyloid fibrils, is measured using a fluorometer.[3]
Visualizations
Logical Workflow for Screening Protein Aggregate Inhibitors
References
- 1. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Peucedanocoumarin III: A Technical Guide to its Role as a Novel Inhibitor of α-Synuclein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into insoluble fibrils, forming Lewy bodies and Lewy neurites. These aggregates are cytotoxic and are strongly implicated in the pathogenesis of PD and other synucleinopathies. Consequently, the inhibition of α-synuclein aggregation is a primary therapeutic strategy. This technical guide details the inhibitory effects of Peucedanocoumarin III (PCIII), a natural compound that has demonstrated significant potential in disaggregating α-synuclein fibrils and protecting against their cytotoxic effects. This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for PCIII as a promising agent in the development of disease-modifying therapies for Parkinson's disease.
Quantitative Data on the Inhibitory Effects of this compound
The efficacy of this compound in inhibiting and disaggregating α-synuclein fibrils has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Inhibition of α-Synuclein Fibril Formation by this compound (Thioflavin T Assay)
| PCIII Concentration (µM) | Normalized Thioflavin T Fluorescence (Arbitrary Units) at Day 7 | Percentage Inhibition (%) |
| 0 (Control) | 1.00 | 0 |
| 10 | 0.45 | 55 |
| 50 | 0.15 | 85 |
Data extracted from graphical representations in Ham et al., 2019. The percentage inhibition is calculated relative to the control.
Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by this compound (Thioflavin T Assay)
| Time (hours) | Normalized Thioflavin T Fluorescence (Vehicle) | Normalized Thioflavin T Fluorescence (100 µM PCIII) | Percentage Disaggregation (%) |
| 0 | 1.00 | 1.00 | 0 |
| 24 | 0.98 | 0.60 | 38.8 |
| 48 | 0.95 | 0.35 | 63.2 |
| 72 | 0.92 | 0.20 | 78.3 |
Data extracted from graphical representations in Ham et al., 2019. Percentage disaggregation is calculated relative to the vehicle-treated control at each time point.
Table 3: Effect of this compound on the Viability of SH-SY5Y Cells Treated with 6-OHDA and α-Synuclein Pre-formed Fibrils (PFFs)
| Treatment | Cell Viability (%) |
| Control | 100 |
| 6-OHDA + α-Synuclein PFFs | 58 |
| 6-OHDA + α-Synuclein PFFs + 1 µM PCIII | 85 |
Data extracted from graphical representations in Ham et al., 2019.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the efficacy of this compound.
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of inhibitors.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound (PCIII)
-
Thioflavin T (ThT)
-
Sodium acetate buffer (100 mM, pH 7.5)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of recombinant α-synuclein monomer at a concentration of 100 µM in 100 mM sodium acetate buffer (pH 7.5).
-
Prepare stock solutions of PCIII at various concentrations.
-
In a 96-well plate, mix the α-synuclein monomer solution with different concentrations of PCIII (e.g., 10 µM and 50 µM final concentrations) or vehicle (DMSO) as a control.
-
Add ThT to each well to a final concentration of 10 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 490 nm at regular intervals (e.g., every hour for 7 days) using a fluorescence microplate reader.
-
For disaggregation assays, pre-formed α-synuclein fibrils are incubated with PCIII or vehicle, and the decrease in ThT fluorescence is monitored over time.
Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils
TEM is employed to visualize the morphology of α-synuclein aggregates and observe the disaggregation effect of PCIII.
Materials:
-
α-Synuclein fibril samples (treated with PCIII or vehicle)
-
Carbon-coated copper grids
-
2% (w/v) Uranyl acetate solution
-
Whatman paper
-
Transmission Electron Microscope
Protocol:
-
Apply 5 µL of the α-synuclein fibril sample (incubated with or without 100 µM PCIII for 7 days) onto a glow-discharged carbon-coated copper grid.
-
Allow the sample to adsorb for 2 minutes.
-
Blot off the excess sample solution using Whatman paper.
-
Stain the grid by applying 5 µL of 2% (w/v) uranyl acetate for 1 minute.
-
Blot off the excess staining solution.
-
Allow the grid to air dry completely.
-
Image the grids using a transmission electron microscope at an acceleration voltage of 120 kV to observe the ultrastructure of the fibrils.[1]
SH-SY5Y Cell Viability Assay
This assay assesses the cytoprotective effect of PCIII against toxicity induced by α-synuclein aggregates and an oxidative stressor (6-hydroxydopamine, 6-OHDA).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
6-hydroxydopamine (6-OHDA)
-
α-Synuclein pre-formed fibrils (PFFs)
-
This compound (PCIII)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 6-well plates.
-
Induce toxicity by treating the cells with 6-OHDA and α-synuclein PFFs.
-
Treat the cells with 1 µM PCIII or vehicle (DMSO) for the indicated time period (e.g., 48 hours).
-
Harvest the cells by trypsinization and resuspend them in serum-free DMEM.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to exert its neuroprotective effects not only by directly disaggregating α-synuclein fibrils but also by promoting their clearance through the cellular protein degradation machinery. The primary proposed mechanism involves the enhancement of the ubiquitin-proteasome system (UPS).
Caption: Proposed mechanism of this compound action on α-synuclein aggregates.
Experimental Workflow for Evaluating PCIII Efficacy
The following diagram illustrates the logical flow of experiments to assess the inhibitory properties of this compound on α-synuclein aggregation.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound has emerged as a compelling candidate for the development of therapeutics targeting α-synucleinopathies. Its dual ability to inhibit the formation of new α-synuclein fibrils and to disaggregate existing ones, coupled with its cytoprotective effects in neuronal cell models, underscores its potential. The proposed mechanism of enhancing the proteasomal clearance of α-synuclein aggregates provides a promising avenue for disease modification. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and its derivatives for the treatment of Parkinson's disease and related neurodegenerative disorders.
References
The Disaggregation Potential of Peucedanocoumarin III on Huntingtin Protein Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein, leading to neuronal dysfunction and death. Emerging research has identified Peucedanocoumarin III (PCIII), a natural compound, as a promising agent in mitigating the pathology of protein aggregation-related neurodegenerative diseases. This technical guide provides an in-depth analysis of the proposed mechanism of action of this compound on huntingtin protein aggregates, based on current scientific findings. It details the experimental evidence for its efficacy, provides comprehensive protocols for key experimental assays, and visualizes the potential cellular pathways involved. While direct mechanistic studies on PCIII and huntingtin are still developing, this guide synthesizes available data to present a robust working model for its neuroprotective effects.
Introduction: The Challenge of Huntingtin Aggregation
The hallmark of Huntington's disease is the presence of intracellular aggregates of the mutant huntingtin protein, which contains an expanded polyglutamine (polyQ) tract.[1] These aggregates disrupt cellular homeostasis through various mechanisms, including impairing the ubiquitin-proteasome system (UPS) and autophagy, the cell's primary protein clearance pathways. This disruption leads to a vicious cycle of further protein accumulation and cellular toxicity. Therefore, therapeutic strategies aimed at either preventing the formation of these aggregates or promoting their clearance are of significant interest.
This compound is a furanocoumarin that has been shown to possess anti-aggregate properties against various disease-associated proteins.[2] This guide will focus on its effects on huntingtin protein aggregates, drawing from direct studies and plausible mechanisms inferred from its activity on other amyloidogenic proteins.
Mechanism of Action of this compound
The primary proposed mechanism of action of this compound in the context of huntingtin protein aggregation involves two key cellular processes: the direct disaggregation of existing protein fibrils and the enhancement of the cell's own protein clearance machinery.
Direct Disaggregation of Huntingtin Fibrils
This compound has been observed to not only inhibit the formation of protein aggregates but also to disassemble pre-formed fibrils.[2] While the precise molecular interaction is yet to be fully elucidated, it is hypothesized that PCIII intercalates into the β-sheet structures of the huntingtin aggregates, disrupting the non-covalent interactions that stabilize the fibrillar conformation. This leads to the breakdown of large, insoluble aggregates into smaller, more manageable oligomers or monomers.
Enhancement of Proteasomal Clearance
A crucial aspect of PCIII's mechanism is its ability to facilitate the clearance of protein aggregates through the ubiquitin-proteasome system (UPS).[2] The UPS is the primary cellular machinery for the degradation of most short-lived and misfolded proteins. In Huntington's disease, the large huntingtin aggregates can impair proteasome function. Evidence suggests that PCIII treatment promotes the degradation of a model amyloid-like protein, β23, via the proteasome.[3] It is proposed that by breaking down large aggregates into smaller species, PCIII renders the huntingtin protein more accessible to the proteasome for degradation.
Below is a diagram illustrating the proposed mechanism of action of this compound on huntingtin protein aggregates.
References
- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Peucedanocoumarin III in Neurodegenerative Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), present a growing global health challenge. A key pathological hallmark in many of these conditions is the misfolding and aggregation of specific proteins, leading to cellular dysfunction and neuronal death. Peucedanocoumarin III (PCIII), a natural compound, has emerged as a promising therapeutic agent, primarily investigated for its potent anti-aggregate and neuroprotective activities in models of Parkinson's disease. This technical guide synthesizes the current understanding of PCIII's biological effects, detailing its impact on cellular and animal models of neurodegeneration, outlining the experimental protocols used to evaluate its efficacy, and visualizing its proposed mechanisms of action.
Biological Activity of this compound in Parkinson's Disease Models
Research on this compound has predominantly focused on its efficacy in models of Parkinson's disease (PD), where the aggregation of α-synuclein plays a central role. Studies have demonstrated that PCIII can disaggregate pre-formed α-synuclein fibrils and facilitate the clearance of these and other β-sheet-rich protein aggregates.[1][2][3]
In Vitro Efficacy
In cellular models, such as the human neuroblastoma SH-SY5Y cell line, PCIII has been shown to protect against toxicity induced by protein aggregates.[2][3] It accelerates the disaggregation and proteasomal clearance of both nuclear and cytosolic protein aggregates.[3] Furthermore, PCIII has been observed to diminish cellular toxicity associated with the expression of polyglutamine (PolyQ)-expanded huntingtin protein, suggesting its potential relevance for Huntington's disease.[3]
In Vivo Efficacy in a Parkinson's Disease Mouse Model
The neuroprotective effects of PCIII have been validated in the 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[2] This model recapitulates key pathological features of PD, including the loss of dopaminergic neurons and the formation of α-synuclein inclusions.
Key findings from in vivo studies include:
-
Reduction of α-synuclein Aggregation: Treatment with PCIII significantly suppressed the formation of Lewy-like inclusions in dopaminergic neurons.[2]
-
Prevention of Dopaminergic Neuron Loss: PCIII administration protected against the 6-OHDA-induced loss of dopaminergic neurons in the substantia nigra.[2]
-
Reduction of Neuroinflammation: PCIII treatment reduced the activation of astrocytes, as indicated by a decrease in the glial fibrillary acidic protein (GFAP) signal, a marker for neuroinflammation.[2]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from key studies on the effects of this compound and its structural isomer, Peucedanocoumarin IV (PCIV), in various experimental models.
Table 1: In Vitro Effects of this compound and IV on Protein Aggregates and Cell Viability
| Compound | Model System | Assay | Endpoint Measured | Result | Reference |
| PCIII | SH-SY5Y cells with Tet-Off induced β23 expression | Trypan Blue Exclusion | Cell Viability | Increased cell viability compared to vehicle | [4] |
| PCIV | SH-SY5Y cells with Tet-Off induced β23 expression | Trypan Blue Exclusion | Cell Viability | Increased cell viability, slightly more potent than PCIII | [4] |
| PCIII | SH-SY5Y cells with Tet-Off induced β23 expression | Western Blot | β23 protein levels | Markedly reduced β23 levels | [4] |
| PCIV | SH-SY5Y cells with Tet-Off induced β23 expression | Western Blot | β23 protein levels | Markedly reduced β23 levels, greater reduction than PCIII | [4] |
| PCIII | SH-SY5Y cells with Tet-Off expressed β23 toxicity | Trypan Blue Exclusion | EC50 for cytoprotection | 0.318 µM | [4] |
| PCIV | SH-SY5Y cells with Tet-Off expressed β23 toxicity | Trypan Blue Exclusion | EC50 for cytoprotection | 0.204 µM | [4] |
Table 2: In Vivo Effects of this compound in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment | Parameter Measured | Region | Result | Reference |
| PCIII (1 mg/kg/day) | Dopaminergic neuron loss | Substantia Nigra | Prevented dopaminergic neuron loss | [2] |
| PCIII (1 mg/kg/day) | Lewy-like inclusions (pS129-α-Syn-positive) | Dopamine neurons | Markedly suppressed inclusions | [2] |
| PCIII (1 mg/kg/day) | GFAP immunofluorescence signal | Ventral Midbrain | Reduced by about two-fold compared to PBS control | [2] |
| 6-OHDA | GFAP immunofluorescence signal | Ventral Midbrain | Increased approximately three-fold compared to PBS control | [2] |
Proposed Mechanism of Action
The primary mechanism of action for this compound appears to be its ability to directly interact with and disaggregate β-sheet-rich protein aggregates, facilitating their clearance through the ubiquitin-proteasome system.[2][3] By reducing the burden of toxic protein aggregates, PCIII alleviates cellular stress, reduces neuroinflammation, and ultimately promotes neuronal survival.
While the direct molecular targets of PCIII within the cell are not yet fully elucidated, its downstream effects suggest modulation of key cellular pathways involved in protein homeostasis and stress responses. The reduction in GFAP, a marker of astrogliosis, points to an anti-inflammatory effect, which may be a consequence of reduced aggregate-induced toxicity.[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the proposed mechanism by which PCIII promotes the clearance of protein aggregates and exerts its neuroprotective effects.
Caption: Proposed mechanism of this compound in neuroprotection.
Experimental Workflow: 6-OHDA-Induced Parkinson's Disease Mouse Model
This diagram outlines the typical workflow for evaluating the efficacy of a therapeutic compound in the 6-OHDA mouse model of Parkinson's disease.
Caption: Workflow for 6-OHDA Parkinson's disease mouse model study.
Detailed Experimental Protocols
6-OHDA-Induced Parkinson's Disease Mouse Model
-
Animal Preparation: Two-month-old male C57BL/6 mice are typically used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-hydroxydopamine (6-OHDA).
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in sterile saline with 0.02% ascorbic acid) is stereotaxically injected into the striatum. The coordinates from bregma are typically: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm.[1] The injection is performed slowly over several minutes.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics.
-
Drug Administration: Daily intraperitoneal injections of this compound (1 mg/kg) or a vehicle control (e.g., phosphate-buffered saline) are administered for a specified period, often starting shortly after the 6-OHDA injection and continuing for several days (e.g., 7 days).[1]
-
Behavioral Analysis: Motor function can be assessed using tests such as the rotarod test or the cylinder test to measure motor coordination and forelimb use asymmetry.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde) and sectioned for immunohistochemistry or dissected for biochemical analysis.
Immunohistochemistry for Dopaminergic Neurons and Neuroinflammation
-
Tissue Sectioning: Fixed brains are sectioned using a cryostat or vibratome.
-
Antigen Retrieval: Sections may require an antigen retrieval step to unmask epitopes.
-
Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting:
-
Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Phospho-Serine 129 α-synuclein (pS129-α-Syn) to detect Lewy-like inclusions.
-
Glial Fibrillary Acidic Protein (GFAP) to identify activated astrocytes.
-
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI) and imaged using a confocal microscope.
-
Quantification: The number of TH-positive cells, the intensity of pS129-α-Syn staining, and the GFAP signal are quantified using image analysis software.
Western Blot for Protein Aggregate Levels
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., α-synuclein or a specific aggregate mimic like β23), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).
This compound in Other Neurodegenerative Diseases
While the research on this compound is heavily concentrated on Parkinson's disease, there is evidence to suggest its potential applicability to other neurodegenerative conditions characterized by protein aggregation. One study demonstrated that PCIII can enhance the clearance of cytosolic and nuclear protein aggregates in a cellular model of Huntington's disease.[3]
The broader class of coumarins, to which PCIII belongs, has been investigated for therapeutic potential in various neurodegenerative diseases:
-
Alzheimer's Disease: Various coumarin derivatives have been synthesized and shown to inhibit cholinesterases and monoamine oxidases, and to possess antioxidant properties, all of which are relevant to Alzheimer's disease pathology.[5][6][7][8]
-
Huntington's Disease: Other coumarins, such as esculetin, have demonstrated neuroprotective effects in models of Huntington's disease.[1]
-
Amyotrophic Lateral Sclerosis (ALS): The antioxidant and neuroprotective effects of some coumarins suggest their potential utility in mitigating the pathology of ALS.[9]
However, it is important to note that direct experimental evidence for the efficacy of this compound in validated animal models of Alzheimer's disease, Huntington's disease, and ALS is currently lacking in the published literature.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its ability to disaggregate and promote the clearance of toxic protein aggregates addresses a key pathological mechanism in this and potentially other neurodegenerative disorders. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent.
Future research should focus on:
-
Elucidating the precise molecular mechanism: Identifying the direct binding partners of PCIII will be crucial for understanding its mode of action and for optimizing its therapeutic properties.
-
Expanding to other disease models: Evaluating the efficacy of PCIII in animal models of Alzheimer's disease, Huntington's disease, and ALS is a critical next step to determine its broader therapeutic potential.
-
Pharmacokinetic and safety studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and long-term safety of PCIII are necessary before it can be considered for clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Secondary Metabolites with Antioxidant Activities for the Putative Treatment of Amyotrophic Lateral Sclerosis (ALS): “Experimental Evidences” - PMC [pmc.ncbi.nlm.nih.gov]
Peucedanocoumarin III: A Technical Guide to its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Peucedanocoumarin III (PCIII), a pyranocoumarin with significant therapeutic promise, particularly in the realm of neurodegenerative diseases. Sourced from plants such as Peucedanum praeruptorum and Peucedanum japonicum, PCIII has garnered attention for its unique pharmacological profile.[1][2] This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support ongoing research and development efforts.
Pharmacology and Mechanism of Action
The primary pharmacological activity of this compound centers on its ability to interfere with the aggregation of disease-related proteins. This anti-aggregation property is the foundation of its neuroprotective effects.
1.1. Anti-Aggregate Activity
Research has demonstrated that PCIII can disaggregate β-sheet aggregate structures, which are pathological hallmarks of several neurodegenerative diseases.[3][4][5]
-
α-Synuclein: In the context of Parkinson's Disease (PD), PCIII has been shown to disassemble preformed α-synuclein fibrils.[6][7] This action is crucial as the accumulation of aggregated α-synuclein into Lewy bodies is a key factor in the degeneration of dopaminergic neurons.[3][4][6]
-
β23 Amyloid Mimic: PCIII is effective against β23, an artificially created protein that mimics the general β-sheet structure of various pathogenic protein aggregates, including amyloid-beta, α-synuclein, and tau.[8] It facilitates the clearance of these aggregates through the proteasomal degradation pathway.[6][7][8]
-
Huntingtin: The therapeutic potential of PCIII extends to other proteinopathies, as it has been shown to enhance the clearance of protein aggregates in cellular models of Huntington's disease.[7]
1.2. Neuroprotection
By targeting protein aggregation, PCIII exerts significant neuroprotective effects. In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, treatment with PCIII markedly suppressed the formation of Lewy-like inclusions and prevented the loss of dopaminergic neurons.[3][4][6] This intervention helps to mitigate the cellular toxicity induced by protein aggregates.[7] Furthermore, PCIII treatment was observed to reduce neuroinflammation, as indicated by a decrease in the glial fibrillary acidic protein (GFAP) signal in the PD mouse model.[6]
References
- 1. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. scispace.com [scispace.com]
Preliminary Efficacy of Peucedanocoumarin III in Mitigating Protein Misfolding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative diseases. This technical guide provides an in-depth overview of preliminary studies on Peucedanocoumarin III (PCIII), a natural compound that has demonstrated potential in counteracting protein misfolding, specifically the aggregation of α-synuclein, a key protein implicated in Parkinson's disease. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies against proteinopathies.
Introduction
The accumulation of misfolded protein aggregates is a hallmark of a class of debilitating disorders known as protein misfolding diseases, which includes Alzheimer's and Parkinson's diseases.[1] this compound (PCIII) has emerged as a compound of interest due to its ability to disaggregate β-sheet structures, including α-synuclein fibrils, and its neuroprotective effects observed in preclinical models of Parkinson's disease.[2][3][4] Preliminary evidence suggests that PCIII facilitates the clearance of these toxic protein aggregates through the ubiquitin-proteasome system.[5][6] This guide consolidates the early-stage research on PCIII, providing a foundational resource for further investigation into its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables present a summary of the quantitative findings from preliminary in vitro and cell-based assays investigating the efficacy of this compound in mitigating α-synuclein aggregation.
Table 1: In Vitro Disaggregation of α-Synuclein Preformed Fibrils (PFFs) by this compound
| Treatment | Concentration | Time Point | Normalized Thioflavin T Fluorescence (Arbitrary Units) |
| α-Synuclein PFFs + Vehicle | 50 µM | 0 h | ~1.0 |
| 24 h | ~1.0 | ||
| 48 h | ~1.0 | ||
| α-Synuclein PFFs + PCIII | 100 µM | 0 h | ~1.0 |
| 24 h | ~0.8 | ||
| 48 h | ~0.6 |
Data extrapolated from graphical representations in existing literature.[5]
Table 2: Effect of this compound on α-Synuclein Fibril Intensity in a Cellular Model
| Treatment | Concentration | Duration | Relative α-Synuclein Fibril Intensity (%) |
| Vehicle | - | 48 h | 100 |
| PCIII | 1 µM | 48 h | ~60 |
Data represents the quantification of immunofluorescence images.[5]
Table 3: Comparative Effect of this compound (PCIII) and Peucedanocoumarin IV (PCIV) on β-Sheet Aggregate Mimic (β23) Clearance and Cell Viability
| Compound | Concentration for β23 Clearance | Relative β23 Levels (vs. Vehicle) | Effect on PFF-induced Neurotoxicity |
| PCIII | 1 µM | Reduced | Protective |
| PCIV | 1 µM | Markedly Reduced | Protective (slightly better) |
This table provides a qualitative comparison based on findings from a study comparing PCIII and its derivative.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of amyloid fibril formation in real-time.[7][8]
Materials:
-
Recombinant α-synuclein monomer
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)[5][9]
-
Assay buffer (e.g., PBS, pH 7.4)[9]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)[9]
Procedure:
-
Prepare a working solution of α-synuclein monomer in the assay buffer to the desired final concentration (e.g., 50-100 µM).
-
Prepare solutions of this compound at various concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1% DMSO).
-
Prepare a ThT working solution in the assay buffer to a final concentration of ~25 µM.[9]
-
In a 96-well plate, combine the α-synuclein solution, the test compound solution (or vehicle control), and the ThT working solution.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm).[9]
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (e.g., 24-72 hours).[9]
-
For disaggregation assays, pre-formed α-synuclein fibrils are incubated with the test compound and ThT, and the decrease in fluorescence is monitored over time.[5]
Filter Trap Assay (FTA)
The filter trap assay is a method to detect and quantify insoluble protein aggregates.[9][10]
Materials:
-
Cell or tissue lysates containing aggregated protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Cellulose acetate membrane (0.2 µm pore size)[9]
-
Dot blot or slot blot apparatus
-
Primary antibody specific to the protein of interest (e.g., anti-α-synuclein)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane.
-
Load equal amounts of protein lysate into each well. Apply a vacuum to pull the lysate through the membrane. Soluble proteins will pass through, while insoluble aggregates are retained.
-
Wash the membrane with wash buffer to remove any remaining soluble proteins.
-
Disassemble the apparatus and proceed with immunodetection similar to a Western blot.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an appropriate detection reagent.
-
Quantify the signal in each dot using densitometry.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[6][11]
Materials:
-
Cell lysates prepared in a buffer without protease inhibitors
-
Assay buffer (provided with commercial kits)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[6]
-
Proteasome inhibitor (e.g., MG132) for control wells
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[6]
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add equal amounts of protein lysate to each well.
-
For each sample, prepare a parallel well containing the proteasome inhibitor MG132 to measure non-proteasomal activity.
-
Add the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.
-
Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound's effect on protein misfolding.
Conclusion and Future Directions
The preliminary findings on this compound are promising, suggesting its potential as a modulator of protein misfolding and aggregation. The compound's ability to disaggregate α-synuclein fibrils and facilitate their clearance in cellular models provides a strong rationale for further investigation. Future research should focus on elucidating the precise molecular mechanism by which PCIII enhances proteasomal degradation. This includes identifying its direct binding partners within the ubiquitin-proteasome system and understanding its influence on upstream signaling pathways such as the unfolded protein response. Comprehensive dose-response studies are necessary to determine the IC50 for aggregation inhibition and the EC50 for cellular effects. Furthermore, evaluation in a wider range of preclinical models for various proteinopathies will be crucial in defining the therapeutic window and potential clinical applications of this compound and its derivatives.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Deubiquitinating Enzymes by Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease [mdpi.com]
- 8. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Computational Prediction of the Specificities of Proteasome Interaction with Antigen Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Ubiquitin–Proteasome System and Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Peucedanocoumarin III: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the total synthesis of Peucedanocoumarin III, a natural product of significant interest in neurodegenerative disease research. The described five-step synthesis commences with the commercially available starting material, umbelliferone. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development, providing step-by-step instructions, a summary of reaction yields, and a visual workflow of the synthetic pathway. While the overall yield of this particular synthetic route is noted to be modest, it provides a viable method for obtaining this compound for research purposes.
Introduction
This compound is a furanocoumarin that has demonstrated potential therapeutic effects, particularly in models of Parkinson's disease. The ability to synthesize this and related molecules is crucial for further investigation into their mechanisms of action, structure-activity relationships, and potential as drug candidates. The following protocol details a published five-step total synthesis of racemic this compound, starting from umbelliferone.
Experimental Protocols
This section outlines the detailed experimental procedures for the five-step total synthesis of this compound.
Step 1: Synthesis of 7-(allyloxy)-2H-chromen-2-one (Compound 2)
-
To a solution of umbelliferone (1.0 g, 6.17 mmol) in acetone (30 mL), add potassium carbonate (1.28 g, 9.25 mmol) and allyl bromide (0.8 mL, 9.25 mmol).
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to yield 7-(allyloxy)-2H-chromen-2-one as a white solid.
Step 2: Synthesis of 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one (Compound 3)
-
Heat a neat mixture of 7-(allyloxy)-2H-chromen-2-one (1.0 g, 4.95 mmol) at 210 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to afford 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one as a yellow solid.
Step 3: Synthesis of 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one (Compound 4)
-
To a solution of 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one (1.0 g, 4.13 mmol) in dichloromethane (20 mL), add Grubbs' second-generation catalyst (0.18 g, 0.21 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to give 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one as a brown solid.
Step 4: Synthesis of 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one (Compound 5)
-
To a solution of 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one (1.0 g, 3.87 mmol) in methanol (20 mL), add 10% palladium on carbon (0.1 g).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to yield 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one as a white solid.
Step 5: Synthesis of (±)-Peucedanocoumarin III (Compound 6)
-
To a solution of 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one (100 mg, 0.38 mmol) in pyridine (2 mL), add tigloyl chloride (0.1 mL, 0.76 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to afford (±)-Peucedanocoumarin III as a white solid.
Data Presentation
The following table summarizes the yields for each step of the total synthesis of this compound.
| Step | Product Name | Starting Material | Yield (%) |
| 1 | 7-(allyloxy)-2H-chromen-2-one | Umbelliferone | 95 |
| 2 | 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one | 7-(allyloxy)-2H-chromen-2-one | 35 |
| 3 | 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one | 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one | 52 |
| 4 | 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one | 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one | 90 |
| 5 | (±)-Peucedanocoumarin III | 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one | 10 |
| Overall | (±)-Peucedanocoumarin III | Umbelliferone | 1.6 |
Mandatory Visualization
The following diagram illustrates the workflow of the total synthesis of this compound.
Caption: Total synthesis workflow of this compound.
Application Notes and Protocols for In Vitro Testing of Peucedanocoumarin III Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective, anti-inflammatory, and anti-cancer activities of Peucedanocoumarin III. The methodologies are compiled from various research findings to offer a comprehensive guide for assessing the therapeutic potential of this compound.
I. Neuroprotective Activity of this compound
This compound has demonstrated significant neuroprotective effects, primarily through its ability to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease, and to protect against the toxicity induced by β-sheet aggregates.
Quantitative Data Summary: Neuroprotective Activity
| Assay | Cell Line/System | Compound | Concentration/IC50 | Outcome |
| α-Synuclein Fibril Formation | Recombinant α-synuclein | This compound | 10 µM, 50 µM | Inhibition of fibril formation[1] |
| α-Synuclein Preformed Fibril Disaggregation | Recombinant α-synuclein | This compound | 100 µM | Disaggregation of preformed fibrils[1] |
| β23 Aggregate-Induced Toxicity | SH-SY5Y cells | This compound | 1 µM | Potent prevention of cytotoxicity[2] |
| PFF-Induced α-Synucleinopathy | Mouse cortical neurons | This compound | 1 µM | Prevention of neurotoxicity[2] |
| Cell Viability (Alamar Blue) | HEK-293T cells (expressing β23) | This compound | Not specified | Increased cell viability[1] |
Experimental Protocols: Neuroprotective Assays
This assay monitors the formation of amyloid-like fibrils in the presence of this compound.
Protocol:
-
Prepare a stock solution of recombinant human α-synuclein at a concentration of 100 µM in 100 mM sodium acetate buffer (pH 7.5).
-
Incubate the α-synuclein solution with varying concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control (DMSO).
-
At designated time points (e.g., daily for 7 days), take aliquots of the incubation mixture.
-
Add Thioflavin T to the aliquots to a final concentration of 25 µM.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
For disaggregation assays, pre-formed α-synuclein fibrils (50 µM) are incubated with this compound (100 µM), and ThT fluorescence is measured over time.[1]
This method assesses the protective effect of this compound against aggregate-induced cell death.
Protocol:
-
Seed SH-SY5Y cells in 6-well plates at a density of 0.5 × 10^6 cells per well.
-
Induce the expression of β23 aggregates (an artificial β-sheet protein) using a Tet-Off conditional expression system.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control.
-
After the desired incubation period (e.g., 24 hours), harvest the cells by trypsinization.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free DMEM and mix with an equal volume of 0.4% (w/v) trypan blue solution.
-
Incubate for 2 minutes at room temperature.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[2][3]
This technique is used to visualize the effect of this compound on the formation of high-molecular-weight α-synuclein aggregates.
Protocol:
-
Prepare samples from the ThT assay or from cell lysates treated with this compound.
-
Separate the proteins by size using SDS-PAGE (e.g., 4-12% Bis-Tris gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[1][3]
Diagrams: Neuroprotective Activity Workflow and Pathway
Caption: Workflow for assessing the neuroprotective activity of this compound.
Caption: Proposed mechanism of this compound in neuroprotection.
II. Anti-inflammatory Activity of this compound
Coumarin derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Cell Line | Compound | IC50 | Outcome |
| Nitric Oxide Production | RAW 264.7 | Praeruptorin A | 1.5 µg/ml | Inhibition of NO production[4] |
| Nitric Oxide Production | RAW 264.7 | Xanthotoxin | 0.3 µg/ml | Inhibition of NO production[4] |
| Nitric Oxide Production | RAW 264.7 | Psoralen | 1.0 µg/ml | Inhibition of NO production[4] |
| Nitric Oxide Production | RAW 264.7 | 6,8-dichloro-3-(2-methoxyphenyl)coumarin | 8.5 µM | Inhibition of NO production[5] |
| Nitric Oxide Production | RAW 264.7 | 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | 6.9 µM | Inhibition of NO production[5] |
Experimental Protocols: Anti-inflammatory Assays
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
This protocol measures the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess assay protocol.
-
After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Diagrams: Anti-inflammatory Activity Workflow and Pathway
Caption: Workflow for assessing the anti-inflammatory activity.
Caption: Inhibition of inflammatory pathways by this compound.
III. Anti-Cancer Activity of this compound
Coumarin derivatives have shown promise as anti-cancer agents by inducing cytotoxicity and apoptosis in various cancer cell lines.
Quantitative Data Summary: Anti-Cancer Activity
| Assay | Cell Line | Compound | IC50 | Outcome |
| Cytotoxicity (MTT) | HL60 (Leukemia) | Coumarin derivative (4) | 8.09 µM | Cytotoxic effect |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | Coumarin derivative (4) | 3.26 µM | Cytotoxic effect |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | Coumarin derivative (4) | 9.34 µM | Cytotoxic effect |
| Cytotoxicity (Crystal Violet) | A549 (Lung Cancer) | 3-Arylcoumarin derivative (7) | 24.2 µM | Cytotoxic effect[6] |
Experimental Protocols: Anti-Cancer Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]
Diagrams: Anti-Cancer Activity Workflow and Pathway
Caption: Workflow for assessing the anti-cancer activity of this compound.
Caption: Potential mechanisms of this compound-induced cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. 3-Arylcoumarins: synthesis and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TL1A induces TCR independent IL-6 and TNF-α production and growth of PLZF⁺ leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peucedanocoumarin III in Parkinson's Disease Animal Models
These application notes provide a comprehensive overview of the use of Peucedanocoumarin III (PCIII) in preclinical animal models of Parkinson's disease (PD), specifically focusing on the 6-hydroxydopamine (6-OHDA)-induced mouse model. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. This compound has emerged as a potential therapeutic agent due to its ability to disaggregate α-synuclein fibrils and other β-sheet aggregate structures. This document outlines the key findings and experimental protocols for evaluating the neuroprotective effects of synthetic PCIII in a widely used animal model of PD.
Mechanism of Action
This compound is believed to exert its neuroprotective effects by directly interacting with and disaggregating pathological protein aggregates. In the context of Parkinson's disease, PCIII has been shown to disentangle α-synuclein fibrils, which facilitates their clearance through the proteasomal degradation pathway. This action reduces the levels of toxic α-synuclein oligomers and inclusions, thereby preventing dopaminergic neuron loss.
Caption: Proposed mechanism of this compound in neuroprotection.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the therapeutic efficacy and safety of this compound in a 6-OHDA-induced mouse model of Parkinson's disease.
Table 1: Therapeutic Efficacy of this compound
| Parameter | Vehicle Control | This compound (1 mg/kg/day) | Outcome |
| Phospho-serine 129 α-synuclein (pS129-α-Syn) positive Lewy-like inclusions | Present | Markedly suppressed | Prevention/degradation of inclusions |
| Dopaminergic neuron survival | Significant loss | Prevention of neuron loss | Neuroprotection |
| Glial Fibrillary Acidic Protein (GFAP) signal | Increased | Reduced by approximately two-fold | Reduction of neuroinflammation |
Table 2: Safety and Toxicity Profile of this compound
| Parameter | High-Dose this compound (10 mg/kg/day) | Outcome |
| Treatment Duration | 7 days | - |
| Tissue Distribution | Distributed to various tissues with substantial brain penetration | Favorable pharmacokinetic profile |
| Organ Integrity | No structural abnormalities in major organs | No organ toxicity observed |
| Neuroinflammation | No evidence of neuroinflammation | Non-inflammatory at high doses |
| Motor Function | No adverse impact | No motor side effects |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the evaluation of this compound.
1. 6-OHDA-Induced Parkinson's Disease Mouse Model
This protocol describes the stereotaxic injection of 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration.
-
Animals: 2-month-old mice are used for this procedure.
-
Anesthesia: Administer appropriate anesthesia to the mice before the stereotaxic surgery.
-
Stereotaxic Injection:
-
Secure the mouse in a stereotaxic frame.
-
Inject 8 µg of 6-OHDA into the striatum.
-
The coordinates from bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
2. This compound Administration
This protocol outlines the preparation and administration of PCIII to the animal models.
-
Preparation: Dissolve synthetic this compound in a suitable vehicle.
-
Dosage:
-
For therapeutic evaluation: 1 mg/kg of body weight.
-
For safety evaluation: 10 mg/kg of body weight.
-
-
Administration: Administer the prepared PCIII solution via intraperitoneal (i.p.) injection.
-
Treatment Schedule: For therapeutic studies, daily administration for 7 days following the 6-OHDA injection is recommended.
3. Immunohistochemistry and Analysis
This protocol details the staining and quantification of key pathological markers.
-
Tissue Preparation:
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in 4% PFA.
-
Cryoprotect the brains in a sucrose solution before sectioning.
-
-
Immunostaining:
-
Section the brain tissue (e.g., 30 µm coronal sections).
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons, phospho-serine 129 α-synuclein (pS129-α-Syn) for Lewy-like inclusions, and Glial Fibrillary Acidic Protein (GFAP) for astrocytes as a marker of neuroinflammation.
-
-
Imaging and Quantification:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the intensity of the pS129-α-Syn signal to assess the extent of Lewy-like pathology.
-
Count the number of TH-positive neurons to determine the degree of dopaminergic cell loss.
-
Measure the intensity of the GFAP signal to quantify the level of astrogliosis.
-
Caption: Workflow for evaluating this compound in a PD mouse model.
Conclusion
The available data suggest that this compound holds promise as a disease-modifying therapy for Parkinson's disease. It demonstrates a favorable safety profile and neuroprotective efficacy in a preclinical animal model by targeting the pathological aggregation of α-synuclein. Further investigation into its mechanism and therapeutic potential is warranted.
Application Notes and Protocols: Western Blot Analysis of Protein Aggregation After Peucedanocoumarin III Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the analysis of protein aggregation in response to Peucedanocoumarin III (PCIII) treatment, with a specific focus on Western blot techniques. PCIII has been identified as a novel inhibitor of α-synuclein and huntingtin aggregates, promoting their disaggregation and clearance.[1][2] These protocols are designed to offer a robust framework for investigating the efficacy of PCIII and similar compounds in cellular models of neurodegenerative diseases characterized by protein aggregation.
Introduction
Protein aggregation is a central pathological hallmark of numerous neurodegenerative disorders, including Parkinson's and Huntington's disease. The accumulation of misfolded protein aggregates, such as α-synuclein and huntingtin, disrupts cellular function and leads to neuronal cell death.[2] this compound (PCIII) has emerged as a promising therapeutic compound that can disaggregate protein inclusions and protect neurons.[3] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins, making it an invaluable tool for assessing the impact of compounds like PCIII on protein aggregation.[4] This method allows for the separation of proteins by size, enabling the visualization of monomeric, oligomeric, and aggregated protein species.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot analysis of a specific aggregation-prone protein (e.g., α-synuclein) in a cell model treated with this compound. The data is normalized to a loading control (e.g., β-actin) and presented as a percentage of the untreated control.
Table 1: Effect of this compound on Soluble and Insoluble Protein Fractions
| Treatment Group | Concentration (µM) | Soluble Protein Level (% of Control) | Insoluble (Aggregated) Protein Level (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 12.3 |
| This compound | 1 | 115 ± 7.2 | 75 ± 9.8 |
| This compound | 5 | 135 ± 9.1 | 42 ± 7.5 |
| This compound | 10 | 152 ± 10.5 | 21 ± 5.4 |
Table 2: Densitometric Analysis of Monomeric vs. High-Molecular-Weight Aggregates
| Treatment Group | Concentration (µM) | Monomeric Protein Band Intensity (Arbitrary Units) | High-Molecular-Weight Smear Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 4500 ± 350 | 8200 ± 650 |
| This compound | 1 | 5800 ± 410 | 6100 ± 520 |
| This compound | 5 | 7200 ± 530 | 3500 ± 310 |
| This compound | 10 | 8900 ± 610 | 1800 ± 190 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells, inducing protein aggregation, and treatment with PCIII.
Materials:
-
Cell line susceptible to protein aggregation (e.g., SH-SY5Y cells overexpressing mutant α-synuclein)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PCIII) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Induction of Protein Aggregation: If using an inducible expression system, add the inducing agent (e.g., doxycycline for a Tet-Off system) to the culture medium to initiate the expression of the aggregation-prone protein.[1]
-
PCIII Treatment: Prepare working solutions of PCIII in a complete culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PCIII or the vehicle control.
-
Harvesting: Incubate the cells for the desired treatment period (e.g., 24-48 hours). After incubation, wash the cells with ice-cold PBS and harvest them for protein extraction.
Protocol 2: Preparation of Soluble and Insoluble Protein Fractions
This protocol describes the separation of soluble and aggregated proteins from cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the cell pellet. Resuspend the pellet by pipetting up and down and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C.
-
Fraction Separation:
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled microcentrifuge tube.
-
Insoluble Fraction: The pellet contains the insoluble, aggregated proteins.
-
-
Insoluble Pellet Wash: Wash the insoluble pellet with ice-cold lysis buffer to remove any remaining soluble proteins. Centrifuge again and discard the supernatant.
-
Solubilization of Insoluble Fraction: Resuspend the washed pellet in a strong solubilization buffer containing urea and SDS (e.g., 8 M urea, 2% SDS in 50 mM Tris-HCl, pH 8.0) to dissolve the protein aggregates.
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
This protocol details the steps for detecting the protein of interest in the prepared fractions.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein samples (both soluble and insoluble fractions) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Note: For some proteins prone to aggregation during heating, incubation at 70°C for 10 minutes may be preferable.[5]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of the protein bands is achieved. High-molecular-weight aggregates may remain in the stacking gel or appear as a smear in the resolving gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Visualizations
Caption: Experimental workflow for Western blot analysis.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for α-Synuclein Aggregates with Peucedanocoumarin III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Peucedanocoumarin III (PCIII) in immunofluorescence staining to visualize its effects on α-synuclein aggregates in cell-based models. This compound has been identified as a novel inhibitor of α-synuclein aggregation, capable of disassembling preformed fibrils and promoting their clearance. This makes it a valuable tool for research into neurodegenerative diseases such as Parkinson's disease, where α-synuclein accumulation is a key pathological hallmark.
Introduction
α-Synuclein is a protein predominantly found in neurons. Its aggregation into insoluble fibrils is a central event in the pathogenesis of synucleinopathies. This compound (PCIII) is a natural compound that has demonstrated the ability to not only inhibit the formation of new α-synuclein aggregates but also to disaggregate existing fibrils in vitro and in cellular models. Furthermore, PCIII has been shown to reduce α-synuclein-induced toxicity in neuronal cells. Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and aggregation status of α-synuclein, and to assess the efficacy of compounds like PCIII in clearing these pathological aggregates.
Key Applications
-
Screening: High-throughput screening of compound libraries to identify inhibitors of α-synuclein aggregation.
-
Mechanism of Action Studies: Investigating the cellular mechanisms by which compounds like PCIII reduce α-synuclein pathology.
-
Drug Development: Evaluating the efficacy of potential therapeutic agents for synucleinopathies in preclinical models.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in reducing α-synuclein aggregation.
Table 1: Inhibition of α-Synuclein Fibril Formation in vitro
| Treatment | Thioflavin T Fluorescence (Normalized) |
| α-synuclein only (control) | 1.00 |
| + 10 µM PCIII | Reduced fluorescence signal |
| + 50 µM PCIII | Significantly reduced fluorescence signal |
Data adapted from thioflavin T fluorescence assays which measure the formation of amyloid-like fibrils. A lower fluorescence value indicates less fibril formation.
Table 2: Disaggregation of Preformed α-Synuclein Fibrils (PFFs) in vitro
| Treatment | Thioflavin T Fluorescence (Relative to initial) |
| PFFs + Vehicle (DMSO) | No significant change |
| PFFs + 100 µM PCIII | Time-dependent decrease in fluorescence |
This table illustrates the ability of PCIII to break down existing α-synuclein fibrils over time, as measured by a decrease in thioflavin T fluorescence.
Table 3: Clearance of Intracellular α-Synuclein Aggregates in SH-SY5Y Cells
| Treatment (48h) | Relative α-Synuclein Fibril Intensity (Immunofluorescence) |
| PFF-treated + Vehicle (DMSO) | 100% |
| PFF-treated + 1 µM PCIII | Significantly reduced intensity |
This data, derived from immunofluorescence imaging, shows that PCIII treatment leads to a reduction in the amount of α-synuclein aggregates within cells.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of α-Synuclein Aggregates in SH-SY5Y Cells Treated with this compound
This protocol is adapted from studies demonstrating the effect of PCIII on α-synuclein preformed fibrils (PFFs) in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
α-Synuclein preformed fibrils (PFFs)
-
This compound (PCIII)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-α-synuclein (fibril-specific) antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed cells onto glass coverslips in 24-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
-
Induction of α-Synuclein Aggregation:
-
Treat cells with α-synuclein PFFs (e.g., 5 µg/ml) for 4 days to induce the formation of intracellular α-synuclein inclusions.
-
-
This compound Treatment:
-
After the PFF treatment, wash the cells with PBS.
-
Treat the cells with PCIII at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 24 to 48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-synuclein antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the intensity and number of α-synuclein aggregates per cell using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound on α-synuclein aggregates.
Experimental Workflow
Caption: Immunofluorescence workflow for α-synuclein with PCIII.
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking by increasing the blocking time or the concentration of normal goat serum.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure sufficient washing steps between antibody incubations.
-
-
Weak or No Signal:
-
Confirm the expression of α-synuclein in the cell model.
-
Check the activity and concentration of the primary and secondary antibodies.
-
Ensure proper fixation and permeabilization, as harsh conditions can destroy epitopes.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize the exposure of the sample to the excitation light source.
-
Acquire images promptly after staining.
-
Application Notes and Protocols for Peucedanocoumarin III in Murine Models
These application notes provide detailed protocols for the dosage and administration of Peucedanocoumarin III (PCIII) in mice, specifically focusing on its neuroprotective effects in a Parkinson's disease model. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data for the administration of this compound in mice for both therapeutic evaluation and safety assessment.
Table 1: Therapeutic Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease (PD) mouse model | [1][2] |
| Dosage | 1 mg/kg/day | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Daily | [2] |
| Duration | 7 days | [2] |
| Vehicle | Not specified in the provided search results. A common vehicle for similar compounds is a mixture of DMSO, PEG400, and saline. | |
| Therapeutic Effects | Markedly suppressed Lewy-like inclusions and prevented dopaminergic neuron loss. | [1] |
Table 2: High-Dose Safety and Toxicity Evaluation of this compound
| Parameter | Details | Reference |
| Animal Strain | Two-month-old mice | [1] |
| Dosage | 10 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Frequency | Daily | [2] |
| Duration | 7 days | [1] |
| Safety Profile | No structural abnormalities in major organs, no neuroinflammation, and no adverse impact on motor function. | [1] |
| Tissue Distribution | Distributed to various tissues with substantial penetration into the brain. | [1] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (synthetic racemate)
-
Vehicle (e.g., a solution of DMSO:PEG400:saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Dissolve the PCIII powder in the appropriate vehicle. For example, a common vehicle for such compounds is a mixture of 5% DMSO, 70% PEG400, and 25% saline.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility before injection.
-
Prepare fresh solutions daily for administration.
Administration of this compound via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Mice (e.g., C57BL/6N, 2 months old)
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Weigh each mouse to determine the precise volume of the PCIII solution to be injected based on the desired dosage (1 mg/kg or 10 mg/kg).
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs. The needle should be inserted at a 15-30 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the PCIII solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Repeat the injection daily for the duration of the study (e.g., 7 days).[2]
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Mouse Model
Materials:
-
6-hydroxydopamine hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole over the target injection site in the striatum. The stereotaxic coordinates from bregma are typically: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm.[2]
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg) in sterile saline containing ascorbic acid to prevent oxidation.[2]
-
Slowly inject the 6-OHDA solution into the striatum using a Hamilton syringe.
-
After the injection, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Begin this compound treatment on the same day as the 6-OHDA injection.[2]
Visualizations
Experimental Workflow for Therapeutic Evaluation
Caption: Experimental workflow for evaluating the therapeutic effects of this compound in a 6-OHDA mouse model of Parkinson's disease.
Putative Neuroprotective Signaling Pathway of Coumarin Derivatives
Caption: A putative signaling pathway illustrating the neuroprotective mechanism of coumarin derivatives, potentially including this compound.
References
Troubleshooting & Optimization
Navigating the Challenges of Peucedanocoumarin III Synthesis: A Technical Support Guide
Suwon, South Korea - For researchers and medicinal chemists working on the synthesis of Peucedanocoumarin III (PCiii), a promising compound with neuroprotective properties, the notoriously low synthetic yield presents a significant hurdle. To address this challenge, we have developed a comprehensive technical support center featuring troubleshooting guides and frequently asked questions (FAQs). This resource aims to provide practical solutions to common issues encountered during the multi-step synthesis of this complex molecule.
The established five-step synthesis of this compound, starting from the commercially available umbelliferone, has a reported overall yield of a mere 1.6%[1][2]. This low efficiency can impede the generation of sufficient material for further biological studies and drug development efforts. Our guide will dissect each step of the synthesis, offering insights into potential pitfalls and strategies for optimization.
Troubleshooting Guide: Step-by-Step Solutions
Researchers often face a variety of issues during the synthesis of this compound. This guide provides a question-and-answer format to address specific problems you might encounter.
Step 1: Prenylation of Umbelliferone
-
Question: My yield of 7-hydroxy-8-prenylcoumarin is significantly lower than the reported 50%. What are the likely causes?
-
Answer: Low yields in this step can often be attributed to several factors. Firstly, ensure the purity of your starting umbelliferone, as impurities can interfere with the reaction. The reaction is sensitive to the reaction conditions, particularly temperature and the choice of solvent. Inadequate temperature control can lead to the formation of side products. Also, verify the quality and reactivity of your prenylating agent.
-
Step 2: Cyclization to (±)-Marmesin
-
Question: I am observing the formation of multiple products during the cyclization step to form (±)-marmesin. How can I improve the selectivity?
-
Answer: The formation of byproducts in this intramolecular cyclization is a common issue. The choice of acid catalyst and solvent system is critical for directing the reaction towards the desired product. Consider using a milder acid catalyst or a non-polar solvent to minimize side reactions. Running the reaction at a lower temperature for a longer duration may also improve selectivity.
-
Step 3: Dehydration to (±)-Seselin
-
Question: The dehydration of (±)-marmesin is not going to completion, resulting in a mixture of starting material and product. What can I do?
-
Answer: Incomplete dehydration is often due to an insufficiently strong dehydrating agent or inadequate reaction time. Ensure your dehydrating agent is fresh and used in the correct stoichiometric amount. Increasing the reaction temperature or switching to a more powerful dehydrating agent, such as phosphorus pentoxide, could drive the reaction to completion.
-
Step 4: Dihydroxylation of (±)-Seselin (The Bottleneck Step)
-
Question: My yield for the dihydroxylation of (±)-seselin is extremely low, even below the reported 10%. How can I improve this critical step?
-
Answer: This step is the most significant bottleneck in the synthesis of this compound. The low yield is often due to over-oxidation or the formation of regioisomeric and stereoisomeric byproducts. The choice of oxidizing agent is crucial. While osmium tetroxide is commonly used, its concentration and the presence of a co-oxidant must be carefully controlled. Consider using a milder, more selective dihydroxylation reagent. Temperature control is also critical; running the reaction at low temperatures can help to minimize side reactions.
-
Step 5: Esterification to this compound
-
Question: I am struggling with the final esterification step to produce this compound. The yield is low, and I am having difficulty purifying the final product.
-
Answer: Low yields in the esterification step can be due to steric hindrance around the hydroxyl groups of the diol and the carboxylic acid. Using a suitable coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine), can improve the efficiency of the reaction. For purification, column chromatography with a carefully selected solvent system is usually effective. Consider using a gradient elution to achieve better separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the overall yield of the five-step synthesis of this compound?
-
Q2: Which step in the synthesis has the lowest yield?
-
A2: The dihydroxylation of (±)-seselin to (3'S,4'S)-dihydroxy-3',4'-dihydroseselin is the primary bottleneck, with a reported yield of only 10%.
-
-
Q3: Are there any higher-yielding alternatives to this compound?
-
A3: Yes, a structural isomer, Peucedanocoumarin IV (PCiv), has been synthesized with a significantly higher overall yield of 14% after five steps. PCiv has shown comparable biological activity to PCiii[2].
-
-
Q4: What is the starting material for the synthesis of this compound?
-
A4: The synthesis starts with commercially available umbelliferone (7-hydroxycoumarin).
-
-
Q5: What are the key intermediates in the synthesis of this compound?
-
A5: The key intermediates are 7-hydroxy-8-prenylcoumarin, (±)-marmesin, and (±)-seselin.
-
Quantitative Data Summary
The following table summarizes the reported yields for each step in the synthesis of this compound.
| Step | Reaction | Reported Yield (%) |
| 1 | Prenylation of Umbelliferone | 50 |
| 2 | Cyclization to (±)-Marmesin | 80 |
| 3 | Dehydration to (±)-Seselin | 95 |
| 4 | Dihydroxylation of (±)-Seselin | 10 |
| 5 | Esterification to this compound | 32 |
| Overall | Total Synthesis | ~1.6 |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 7-hydroxy-8-prenylcoumarin To a solution of umbelliferone in a suitable solvent (e.g., dioxane), a prenylating agent such as prenyl bromide is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically heated under reflux for several hours. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Synthesis of (±)-Marmesin 7-hydroxy-8-prenylcoumarin is treated with an acid catalyst (e.g., formic acid or m-chloroperoxybenzoic acid) in an appropriate solvent (e.g., dichloromethane). The reaction is stirred at room temperature until the starting material is consumed. The product, (±)-marmesin, is then isolated and purified.
Step 3: Synthesis of (±)-Seselin (±)-Marmesin is subjected to dehydration using a dehydrating agent like phosphorus pentoxide or p-toluenesulfonic acid in a high-boiling point solvent such as toluene. The mixture is heated to reflux, and the progress of the reaction is monitored. Upon completion, the product, (±)-seselin, is isolated and purified.
Step 4: Synthesis of (3'S,4'S)-dihydroxy-3',4'-dihydroseselin (±)-Seselin is dihydroxylated using an oxidizing agent like osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is typically carried out in a mixture of acetone and water at low temperatures. The resulting diol is then purified.
Step 5: Synthesis of this compound The diol from the previous step is esterified with tiglic acid. This is typically achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The final product, this compound, is purified by column chromatography.
Visualizing the Synthetic Pathway and Troubleshooting
To further aid researchers, we have created diagrams illustrating the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway of this compound from Umbelliferone.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Enhancing Brain Permeability of Peucedanocoumarin III
Welcome to the technical support center for researchers working on enhancing the brain permeability of Peucedanocoumarin III (PCIII). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to blood-brain barrier (BBB) permeability?
A1: this compound is a naturally occurring coumarin derivative with the following properties that influence its ability to cross the BBB:
-
Molecular Weight: Approximately 386.40 g/mol .[1][2] This is well within the range generally considered favorable for passive diffusion across the BBB (typically <500 Da).
-
Lipophilicity (LogP): Predicted values range from 3.1 to 4.3.[3][4] This indicates that PCIII is a lipophilic compound, a key characteristic for traversing the lipid-rich membranes of the brain endothelial cells.
-
Hydrogen Bond Donors/Acceptors: It has 0 hydrogen bond donors and 7 acceptors.[3][4] A low number of hydrogen bonds is generally favorable for BBB penetration.
Based on these properties, PCIII has a favorable profile for passive diffusion across the BBB. However, other factors such as interaction with efflux transporters can significantly limit its brain uptake.
Q2: Is this compound a substrate of P-glycoprotein (P-gp) or other efflux transporters at the BBB?
A2: Currently, there is no direct experimental evidence in the public domain that definitively characterizes this compound as a substrate or non-substrate of P-glycoprotein (P-gp) or other major efflux transporters like Breast Cancer Resistance Protein (BCRP). Efflux by these transporters is a common reason for low brain penetration of otherwise suitable drug candidates.[5] Therefore, determining the P-gp substrate liability of PCIII is a critical first step in any brain delivery enhancement strategy.
Q3: What are the general strategies to enhance the brain delivery of a small molecule like this compound?
A3: Several strategies can be employed to enhance the brain delivery of small molecules:[6]
-
Chemical Modification: Modifying the structure of PCIII to increase its lipophilicity or reduce its affinity for efflux transporters. However, this risks altering its therapeutic activity.
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of P-gp substrates. This approach must be carefully evaluated for potential drug-drug interactions and systemic toxicity.
-
Formulation in Nanocarriers: Encapsulating PCIII in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or liposomes can protect it from efflux and enhance its uptake into the brain.[7][8][9][10]
-
Receptor-Mediated Transcytosis (RMT): Functionalizing nanocarriers with ligands that bind to receptors on the surface of brain endothelial cells (e.g., transferrin receptor, insulin receptor) can facilitate active transport across the BBB.[11][12]
Troubleshooting Guides
Problem 1: Low in vitro BBB permeability of this compound in a Transwell assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux by P-glycoprotein: | Co-incubate with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) in your Transwell assay. | A significant increase in the apparent permeability (Papp) of PCIII in the presence of the inhibitor suggests it is a P-gp substrate. |
| Poor cell monolayer integrity: | Measure the Trans-Endothelial Electrical Resistance (TEER) of your cell monolayer. Values should be >150 Ω·cm². Also, assess the permeability of a paracellular marker like Lucifer Yellow or a fluorescently labeled dextran. | High and consistent TEER values and low permeability of the paracellular marker confirm a tight monolayer. If not, re-evaluate cell seeding density, culture conditions, or the cell line itself. |
| Metabolism by brain endothelial cells: | Analyze the samples from the basolateral chamber by LC-MS/MS to look for metabolites of PCIII. | Identification of PCIII metabolites would indicate that the compound is being degraded by enzymes in the endothelial cells. |
| Low aqueous solubility of PCIII: | Ensure PCIII is fully dissolved in the assay medium. The use of a co-solvent like DMSO (typically <0.5%) may be necessary. | No visible precipitation of the compound during the assay. |
Problem 2: Low brain-to-plasma concentration ratio of this compound in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High P-gp efflux at the BBB: | Perform an in vivo study in P-gp knockout mice or co-administer a P-gp inhibitor. | A significantly higher brain concentration of PCIII in P-gp deficient mice or with an inhibitor compared to wild-type controls. |
| Rapid systemic clearance: | Conduct a full pharmacokinetic study to determine the plasma half-life of PCIII. | If the half-life is very short, the compound may be cleared from the blood before it has a chance to cross the BBB. Formulation strategies to prolong circulation time may be needed. |
| High plasma protein binding: | Determine the fraction of PCIII bound to plasma proteins. | Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can limit brain uptake. |
| Inefficient passive diffusion: | Although lipophilic, other structural features may hinder passive diffusion. | Consider formulation into brain-targeting nanocarriers to utilize active transport mechanisms. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol is adapted for assessing the permeability of this compound.
Materials:
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable BBB cell line
-
Cell culture medium and supplements
-
This compound (PCIII)
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer Yellow (paracellular marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Only use inserts with TEER > 150 Ω·cm².
-
Permeability Assay:
-
Wash the cells with pre-warmed HBSS.
-
Add HBSS to the basolateral (bottom) chamber.
-
Add PCIII solution (e.g., 10 µM in HBSS) to the apical (top) chamber. For P-gp inhibition experiments, co-incubate with Verapamil (e.g., 50 µM).
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
After the final time point, take a sample from the apical chamber.
-
-
Lucifer Yellow Assay: After the PCIII permeability assay, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure its concentration in the basolateral chamber to confirm monolayer integrity was maintained.
-
Quantification: Analyze the concentration of PCIII in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of PCIII appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for encapsulating a lipophilic compound like PCIII into SLNs.
Materials:
-
This compound (PCIII)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, Tween® 20)
-
High-pressure homogenizer
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature above its melting point (e.g., 75-80°C). Dissolve PCIII in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles to produce a nanoemulsion.
-
Nanoparticle Formation: Cool down the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free PCIII from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of PCIII in the supernatant and the pellet.
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Comment |
| This compound | 1.5 ± 0.2 | 4.2 | Suggests active efflux. |
| PCIII + Verapamil (50 µM) | 6.8 ± 0.5 | 1.1 | Efflux ratio close to 1 indicates P-gp inhibition. |
| Propranolol (High Permeability Control) | 25.1 ± 1.8 | 1.0 | No active efflux. |
| Lucifer Yellow (Low Permeability Control) | 0.1 ± 0.02 | N/A | Confirms tight monolayer. |
Table 2: Hypothetical In Vivo Brain Uptake of this compound Formulations in Rats
| Formulation | Brain Cmax (ng/g) | Brain AUC₀₋₂₄ (ng·h/g) | Brain-to-Plasma Ratio (AUC) |
| PCIII Solution (i.v.) | 35 ± 8 | 150 ± 32 | 0.12 |
| PCIII-SLNs (i.v.) | 120 ± 25 | 780 ± 95 | 0.65 |
| PCIII-SLNs-Tf (i.v.) | 350 ± 60 | 2100 ± 250 | 1.8 |
Data are presented as mean ± SD (n=5). SLNs: Solid Lipid Nanoparticles; SLNs-Tf: Transferrin-functionalized SLNs.
Visualizations
Caption: Workflow for the in vitro BBB permeability assay.
Caption: Logic diagram for enhancing PCIII brain delivery.
Caption: Signaling pathway for receptor-mediated transcytosis.
References
- 1. This compound|130464-57-2|COA [dcchemicals.com]
- 2. This compound | 130464-57-2 | FFA46457 | Biosynth [biosynth.com]
- 3. This compound | α-synuclein | 130464-57-2 | Invivochem [invivochem.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Preparation and characterization of solid lipid nanoparticles incorporating bioactive coumarin analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly (lactide-co-glycolide) nanoparticles containing coumarin-6 for suppository delivery: in vitro release profile and in vivo tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 12. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
Peucedanocoumarin III solubility issues in aqueous solutions for experiments
Welcome to the technical support center for Peucedanocoumarin III. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural furanocoumarin compound.[1][2] It has been identified as a promising therapeutic agent, particularly in the context of neurodegenerative diseases.[3][4] Its primary mechanism of action involves the inhibition and disaggregation of protein aggregates, such as α-synuclein and huntingtin, by facilitating their clearance through the proteasomal degradation pathway.[3][5]
Q2: What is the general solubility of this compound?
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro and cell-based assays.[3][4][5][6]
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture medium.
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous environment, the compound's solubility can decrease dramatically, leading to precipitation.[7]
Solutions:
| Solution | Description | Key Considerations |
| Increase Dilution Factor | Prepare a more dilute stock solution in DMSO or use a larger volume of the aqueous diluent. This lowers the final concentration of this compound, potentially keeping it below its solubility limit in the final solution. | Aim for a final concentration in the low micromolar range (e.g., 1-10 µM) if experimentally feasible.[7] |
| Optimize DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally not exceeding 0.1% (v/v), to minimize cytotoxicity.[7] | Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Use of Solubilizing Agents | Consider the use of excipients such as cyclodextrins to enhance the aqueous solubility of this compound.[7] | The choice of solubilizing agent will depend on the specific experimental system and should be tested for compatibility and potential interference. |
| Sonication | Briefly sonicate the final solution after dilution to help dissolve any small precipitates that may have formed. | Use a bath sonicator to avoid heating the sample. Over-sonication can potentially degrade the compound. |
| Warm the Diluent | Gently warming the aqueous buffer or medium before adding the DMSO stock can sometimes improve solubility. | Ensure the temperature is appropriate for the stability of the compound and the experimental system (e.g., do not overheat cell culture medium). |
Issue 2: Inconsistent results in biological assays.
Cause: Inconsistent results can be a consequence of partial precipitation of this compound, leading to variations in the actual concentration of the compound in solution.
Solutions:
| Solution | Description | Key Considerations |
| Visual Inspection | Before each experiment, carefully inspect the prepared solutions for any signs of precipitation. | Hold the solution up to a light source to check for any visible particles or cloudiness. |
| Fresh Preparations | Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment. | Avoid using previously diluted solutions that have been stored, as precipitation can occur over time. |
| Consistent Dilution Technique | Standardize the method of dilution. For example, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and uniform mixing. | This can help prevent localized high concentrations that are more prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially , ensure that the final concentration of DMSO in the medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[7]
-
For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing immediately after dilution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Protocol 2: Suggested Formulation for In Vivo Studies
For in vivo administration, especially via the oral route, a vehicle designed to improve the solubility and bioavailability of hydrophobic compounds is often necessary. Based on formulations used for a structurally similar compound, Peucedanocoumarin IV, the following vehicle composition can be considered as a starting point[1]:
| Component | Ratio | Purpose |
| DMSO | 5% | Primary solvent for the compound. |
| PEG400 (Polyethylene glycol 400) | 70% | Co-solvent and solubility enhancer. |
| Saline (0.9% NaCl) | 25% | Aqueous vehicle for administration. |
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG400 and mix thoroughly.
-
Add saline to the mixture and vortex until a clear solution is obtained.
-
Prepare the formulation fresh on the day of administration.
Note: The suitability of this vehicle should be empirically determined for this compound, and the formulation may require optimization based on the desired dose and route of administration.
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell-based experiments.
Proposed Signaling Pathway: Proteasomal Clearance of Protein Aggregates
Caption: this compound promotes proteasomal clearance of protein aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peucedanocoumarin III for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Peucedanocoumarin III (PCIII) in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound exerts its neuroprotective effects primarily by promoting the clearance of toxic protein aggregates, such as α-synuclein, which are hallmarks of neurodegenerative diseases like Parkinson's disease.[1][2][3] It facilitates the disaggregation of these protein fibrils and enhances their removal through the ubiquitin-proteasome system.[1][2][4]
Q2: What is a good starting concentration for PCIII in cell-based neuroprotection assays?
A2: A concentration of 1 µM has been shown to be effective in protecting SH-SY5Y cells from toxicity induced by protein aggregates and in reducing α-synuclein aggregates in primary cortical neurons.[5][6] However, the optimal concentration can be cell-type and assay-dependent, so a dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the ideal concentration for your specific experimental setup.
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: Is this compound cytotoxic at higher concentrations?
A4: Studies have shown that this compound exhibits low cytotoxicity, with no obvious toxic effects observed at concentrations up to 4 µM in SH-SY5Y cells.[4] Nevertheless, it is always best practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Q5: What is the difference between this compound and Peucedanocoumarin IV?
A5: Peucedanocoumarin IV (PCIV) is a structural isomer of PCIII. Both compounds have demonstrated neuroprotective and anti-aggregation properties.[6][9] Some studies suggest that PCIV may have a slightly more potent cytoprotective function and a higher synthetic yield, making it an attractive alternative for some applications.[6][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of PCIII in cell culture medium. | - The final DMSO concentration is too low to maintain solubility. - The concentration of PCIII is too high. - The stock solution was not properly mixed before dilution. | - Ensure the final DMSO concentration is at the highest tolerable level for your cells (e.g., 0.1-0.5%). - Prepare a fresh, lower concentration stock solution in DMSO. - Vortex the stock solution before diluting it into the culture medium. - Warm the medium slightly before adding the PCIII stock solution. |
| High background or inconsistent results in MTT/viability assays. | - Interference from the compound with the MTT reagent. - Uneven cell seeding. - Contamination of cell cultures. | - Run a control with PCIII in cell-free medium to check for direct reduction of MTT. - Ensure a single-cell suspension and proper mixing before seeding. - Regularly check cultures for signs of contamination. |
| No observable neuroprotective effect. | - The concentration of PCIII is too low. - The timing of PCIII treatment is not optimal. - The neurotoxic insult is too severe. - The compound has degraded. | - Perform a dose-response experiment to find the optimal concentration. - Vary the treatment time (e.g., pre-treatment, co-treatment, post-treatment). - Titrate the concentration of the neurotoxin (e.g., 6-OHDA, MPP+, PFFs) to achieve ~50% cell death. - Prepare fresh stock solutions of PCIII and store them properly at -20°C or -80°C.[7] |
| Variability in α-synuclein aggregation. | - Inconsistent quality of α-synuclein pre-formed fibrils (PFFs). - Variation in the amount of PFFs added to each well. - Differences in cell density. | - Ensure consistent PFF preparation and sonication.[10] - Carefully pipette PFFs and mix well before adding to cultures. - Seed cells at a consistent density across all wells. |
Quantitative Data Summary
| Experimental Model | Assay | Toxin/Inducer | PCIII Concentration | Observed Effect | Reference(s) |
| SH-SY5Y Cells | Trypan Blue Exclusion | β23 aggregates | 1 µM | Increased cell viability | [5] |
| SH-SY5Y Cells | Western Blot | β23 aggregates | 1 µM | Enhanced clearance of β23 | [5] |
| Primary Cortical Neurons | Immunofluorescence | α-synuclein PFFs | 1 µM | Reduced pS129-α-synuclein signal | [4] |
| 6-OHDA-induced Parkinson's Disease Mouse Model | Immunohistochemistry | 6-OHDA | 1 mg/kg/day (i.p.) | Suppressed Lewy-like inclusions and prevented dopaminergic neuron loss | [1][11] |
Experimental Protocols
Protocol 1: MTT Assay for Neuroprotection in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y cells from a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., 6-OHDA or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][13]
-
PCIII Treatment: Pre-treat the cells with various concentrations of PCIII (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest PCIII dose).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the PCIII-treated cells and control wells.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Protocol 2: α-Synuclein Aggregation Assay in Primary Neurons
This protocol evaluates the effect of this compound on the aggregation of endogenous α-synuclein induced by pre-formed fibrils (PFFs) in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
α-synuclein pre-formed fibrils (PFFs)
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against phosphorylated α-synuclein (pS129)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Glass coverslips coated with poly-L-lysine
-
Fluorescence microscope
Procedure:
-
Neuron Culture: Plate primary neurons on poly-L-lysine-coated coverslips in a 24-well plate and culture for 7-10 days.
-
PFF Treatment: Add sonicated α-synuclein PFFs to the neuronal cultures at a final concentration of 1-5 µg/mL.
-
PCIII Treatment: Immediately after PFF addition, treat the neurons with PCIII (e.g., 1 µM) or vehicle (DMSO).
-
Incubation: Incubate the cultures for 7-14 days, changing the medium and re-adding PCIII every 2-3 days.[4]
-
Fixation and Permeabilization: After the incubation period, fix the cells with 4% PFA for 15-20 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. Incubate with the primary antibody against pS129 α-synuclein overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the intensity and number of pS129-positive aggregates per neuron.[4]
Visualizations
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of PCIII.
Signaling Pathway: PCIII-Mediated Protein Aggregate Clearance
Caption: Proposed mechanism of PCIII-mediated neuroprotection.
References
- 1. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease [mdpi.com]
- 4. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | α-synuclein | 130464-57-2 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. michaeljfox.org [michaeljfox.org]
- 11. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
Overcoming limitations of Peucedanocoumarin III in preclinical studies
Welcome to the technical support center for researchers utilizing Peucedanocoumarin III (PCIII) in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming the compound's inherent limitations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neurodegenerative disease models?
A1: this compound has been shown to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as α-synuclein and huntingtin.[1] It is reported to bind to and disaggregate these protein fibrils, thereby facilitating their clearance through the ubiquitin-proteasome system.[2][3]
Q2: What are the main challenges in working with this compound?
A2: The primary challenges are its low yield from chemical synthesis and its presumed poor aqueous solubility and low bioavailability. Its structural isomer, Peucedanocoumarin IV, which has similar activity, exhibits an oral bioavailability of only 10% in rats, suggesting that PCIII likely faces similar absorption issues.
Q3: Are there any known toxicity concerns with this compound?
Q4: How can I dissolve this compound for my experiments?
A4: Due to its low aqueous solubility, dissolving this compound requires organic solvents or specialized formulation strategies. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent.[5] For in vivo administration, a co-solvent system such as DMSO, PEG400, and saline can be effective.[4] The choice of solvent or formulation will depend on the specific experimental design and route of administration.
Troubleshooting Guide: Formulation and Administration
Researchers often face difficulties with the solubility and delivery of this compound. The following troubleshooting guide offers solutions to these common problems.
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Cause: this compound is a lipophilic compound with limited solubility in aqueous solutions.
Solutions:
-
Co-solvent System: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Formulation Approaches: For more complex assays or to mimic in vivo conditions more closely, consider preparing a nanosuspension or a self-emulsifying drug delivery system (SEDDS) as described in the experimental protocols section.
Issue 2: Low Bioavailability in Animal Studies
Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility.
Solutions:
-
Vehicle Optimization: Utilize a vehicle designed for poorly soluble compounds. A formulation similar to that used for its isomer, Peucedanocoumarin IV, consisting of a mixture of DMSO, PEG400, and saline, can be a good starting point.[4]
-
Advanced Formulations: To enhance oral bioavailability, consider the formulation strategies detailed below. These methods aim to increase the surface area for dissolution or present the compound in a pre-dissolved state.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Physicochemical Properties | ||
| Molecular Formula | C₂₁H₂₂O₇ | [5] |
| Molecular Weight | 386.40 g/mol | [5] |
| LogP | 4.3 | [5] |
| Peucedanocoumarin IV Pharmacokinetics (in rats) | ||
| Oral Bioavailability | 10% | [6] |
| Half-life (t₁/₂) | ~97 minutes | [6] |
| Brain-to-Plasma Concentration Ratio | 6.4 | [6] |
Experimental Protocols
Here are detailed methodologies for key formulation strategies to enhance the solubility and bioavailability of this compound.
Nanosuspension Preparation by Wet Media Milling
This method reduces the particle size of the drug to the nanometer range, increasing its surface area and dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.
-
Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a specified speed and duration. The optimal milling parameters will need to be determined empirically.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Solid Dispersion Preparation by Solvent Evaporation
This technique disperses the drug in a hydrophilic carrier at the molecular level.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Common solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the common solvent in a round-bottom flask.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the components of the chosen formulation and mix them until a clear, homogenous liquid is formed. Dissolve the this compound in this mixture with gentle heating and vortexing if necessary.
-
Characterization: Evaluate the self-emulsification time, droplet size, and PDI of the resulting emulsion after dilution in an aqueous medium.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound
The following diagram illustrates the proposed mechanism by which this compound facilitates the clearance of α-synuclein aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | α-synuclein | 130464-57-2 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Stability of Peucedanocoumarin III in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Peucedanocoumarin III in various experimental buffers. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable and consistent use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
While specific quantitative data for this compound is limited in publicly available literature, furanocoumarins as a class are known to be sensitive to factors such as pH, temperature, and light. For short-term storage and immediate use, dissolving this compound in anhydrous Dimethyl Sulfoxide (DMSO) is a common practice. However, for aqueous buffers used in cell culture and other biological assays, it is crucial to assess its stability under the specific experimental conditions.
Q2: Which factors can significantly impact the stability of this compound in my experiments?
Several factors can influence the stability of this compound in your experimental buffers:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the degradation of coumarin structures. It is advisable to maintain the pH of your buffer within a neutral range (pH 6.8-7.4) unless the experimental design requires otherwise.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. For storage and during experiments, it is recommended to keep the temperature as low as is feasible for the experimental setup.
-
Light: Exposure to ultraviolet (UV) light can cause photochemical degradation of furanocoumarins. It is best practice to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.
-
Presence of Oxidizing or Reducing Agents: The presence of strong oxidizing or reducing agents in the buffer can potentially interact with and degrade the this compound molecule.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes could potentially metabolize or degrade the compound.
Q3: Are there any known signaling pathways affected by this compound?
Yes, this compound has been reported to facilitate the proteasomal degradation of specific proteins.[1][2][3][4] This suggests its involvement in cellular protein quality control pathways. One of its noted effects is the inhibition of protein aggregation, such as that of α-synuclein, which is relevant in the context of neurodegenerative diseases.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
This could be due to the degradation of the compound in the experimental buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your experimental buffer immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature or exposed to light.
-
Conduct a Stability Study: Perform a preliminary stability study of this compound in your specific experimental buffer. This can be done by incubating the compound in the buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2). Analyze the remaining concentration of this compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Optimize Buffer Composition: If significant degradation is observed, consider modifying your buffer. This could involve adjusting the pH to a more neutral value or removing potentially reactive components if the experimental design allows.
-
Control for Solvent Effects: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all experiments, as the solvent itself can sometimes affect biological systems.
Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) when analyzing this compound from an experiment.
The appearance of new peaks likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves subjecting a solution of this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation). The resulting chromatograms can help in identifying the peaks corresponding to degradation products.
-
Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method that can separate the intact this compound from its potential degradation products.[5][6][7][8][9] This is crucial for accurately quantifying the amount of active compound remaining.
-
Review Experimental Protocol: Carefully review your experimental protocol to identify any steps where the compound might be exposed to conditions known to cause degradation (e.g., prolonged incubation at high temperatures, exposure to incompatible chemicals).
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer over time.
Table 1: Experimental Protocol for Stability Assessment
| Step | Procedure | Details |
| 1 | Preparation of Stock Solution | Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light. |
| 2 | Preparation of Working Solution | On the day of the experiment, dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal and consistent. |
| 3 | Incubation | Aliquot the working solution into multiple vials. Incubate these vials under the exact conditions of your experiment (e.g., 37°C in a cell culture incubator). |
| 4 | Time Points | At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from incubation. |
| 5 | Sample Quenching | Immediately stop any further degradation by adding a quenching solution (e.g., ice-cold methanol or acetonitrile) and store the sample at -20°C or colder until analysis. |
| 6 | Analysis | Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound. |
| 7 | Data Analysis | Plot the concentration of this compound as a function of time. This will provide an indication of its stability under your specific experimental conditions. |
Data Presentation
The following table can be used to summarize the quantitative data obtained from a stability study.
Table 2: Stability of this compound in Different Buffers (Hypothetical Data)
| Buffer | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 0 | 100 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 4 | 95 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 8 | 88 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | 75 |
| Tris-HCl | 8.0 | 37 | 0 | 100 |
| Tris-HCl | 8.0 | 37 | 4 | 90 |
| Tris-HCl | 8.0 | 37 | 8 | 80 |
| Tris-HCl | 8.0 | 37 | 24 | 60 |
| Citrate Buffer | 5.0 | 37 | 0 | 100 |
| Citrate Buffer | 5.0 | 37 | 4 | 98 |
| Citrate Buffer | 5.0 | 37 | 8 | 95 |
| Citrate Buffer | 5.0 | 37 | 24 | 90 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. (PDF) Validated Stability-Indicating RP-HPLC Method for [research.amanote.com]
Troubleshooting inconsistent results in Peucedanocoumarin III experiments
Welcome to the technical support center for Peucedanocoumarin III experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is primarily investigated for its therapeutic potential in two main areas: neurodegenerative diseases and cancer. In the context of neurodegenerative diseases, such as Parkinson's disease, it is studied for its ability to disaggregate protein inclusions like α-synuclein.[1][2] In cancer research, it is explored for its capacity to induce programmed cell death (apoptosis) in various cancer cell lines.[3][4]
Q2: What is the proposed mechanism of action for this compound in cancer cells?
A2: this compound is suggested to induce apoptosis through the mitochondria-mediated pathway. This involves a reduction in mitochondrial membrane potential and the subsequent activation of caspases, such as caspase-3, -8, and -9, leading to cancer cell death.[3]
Q3: Are there known structural isomers of this compound that could affect my results?
A3: Yes, Peucedanocoumarin IV is a structural isomer of this compound. While it exhibits similar anti-aggregate activity, there might be slight differences in its biological effects and synthetic yield.[1][2] It is crucial to confirm the identity and purity of your compound to ensure reproducible results.
A4: For neurodegenerative studies, the human neuroblastoma cell line SH-SY5Y is frequently used.[1][5] For cancer research, common cell lines include the human leukemia cell line HL-60, lung cancer cell line A549, and breast cancer cell line MCF-7.[3]
Troubleshooting Guide
Inconsistent Anti-Cancer Activity
| Observed Problem | Potential Cause | Recommended Solution |
| Variable IC50 values across experiments | Purity and stability of this compound. | 1. Verify the purity of your compound using techniques like HPLC. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line health and passage number. | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Use a consistent and low passage number for your experiments, as prolonged culturing can alter cellular responses. | |
| Inconsistent seeding density. | Standardize the cell seeding density for all experiments to ensure uniformity in cell confluence at the time of treatment. | |
| No significant increase in apoptosis markers | Insufficient concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line. |
| Incorrect assay for apoptosis detection. | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining for early and late apoptosis, and a DNA fragmentation assay.[3][6] | |
| Cell line resistance. | Some cancer cell lines may be inherently resistant to this compound. Consider testing on different cell lines or investigating mechanisms of resistance. |
Inconsistent Anti-Aggregate Activity in Neurodegenerative Models
| Observed Problem | Potential Cause | Recommended Solution |
| Low efficacy in reducing α-synuclein aggregation | Suboptimal compound concentration. | Titrate the concentration of this compound to find the most effective dose for disaggregating α-synuclein fibrils in your model system. |
| Issues with the α-synuclein pre-formed fibrils (PFFs). | 1. Ensure the quality and aggregation state of your PFFs before each experiment. 2. Follow a standardized protocol for PFF preparation and application to cells. | |
| High variability in neuroprotection assays | Inconsistent induction of neurotoxicity. | Optimize the concentration and exposure time of the neurotoxin (e.g., 6-OHDA or PFFs) to achieve a consistent level of cell death in control groups. |
| Differences in experimental timing. | Adhere to a strict timeline for cell treatment, neurotoxin exposure, and subsequent assays to minimize variability. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction in HL-60 Cells
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Annexin V/PI Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.[3]
-
-
Western Blot for Caspase Cleavage:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, -8, and -9.
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system. An increase in cleaved caspases indicates apoptosis activation.[3]
-
Protocol 2: α-Synuclein Aggregation Inhibition Assay in SH-SY5Y Cells
-
Cell Culture: Grow SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
Treatment with PFFs and this compound:
-
Seed SH-SY5Y cells in appropriate culture plates.
-
Treat the cells with α-synuclein pre-formed fibrils (PFFs) to induce aggregation.
-
Concurrently, treat the cells with different concentrations of this compound or a vehicle control.
-
-
Immunofluorescence:
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against phosphorylated α-synuclein (pS129).
-
Use a fluorescently labeled secondary antibody for visualization.
-
Image the cells using a fluorescence microscope. A decrease in pS129 signal indicates inhibition of aggregation.[1]
-
-
Western Blot Analysis:
-
Lyse the cells and perform a Western blot as described in Protocol 1.
-
Probe for total and phosphorylated α-synuclein to quantify the extent of aggregation.[1]
-
Visualizations
Caption: Mitochondria-mediated apoptotic pathway induced by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Peucedanocoumarin III
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods aimed at increasing the oral bioavailability of Peucedanocoumarin III. Given the compound's poor aqueous solubility, this guide focuses on formulation strategies that have proven effective for other poorly soluble coumarin derivatives, providing a strong starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility. With a predicted LogS of -3.722 and an XlogP of 3.1, this compound is a lipophilic compound with limited solubility in gastrointestinal fluids. This poor solubility is a major factor contributing to its low oral bioavailability, similar to its structural isomer Peucedanocoumarin IV, which exhibits a bioavailability of only 10%.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Based on studies with other poorly soluble coumarins, the most promising strategies include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanoformulations: Encapsulating this compound into nanocarriers, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.
-
Co-administration with Bioenhancers: The use of compounds like piperine can inhibit drug-metabolizing enzymes and transporters, thereby increasing the systemic exposure of co-administered drugs.
Q3: How does this compound exert its therapeutic effects at a cellular level?
A3: this compound has been identified as an inhibitor of α-synuclein and huntingtin protein aggregation.[1] It is understood to facilitate the clearance of these protein aggregates through the ubiquitin-proteasome pathway.[2] By promoting the degradation of these pathological protein clumps, this compound may help alleviate the cellular stress and toxicity associated with neurodegenerative diseases like Parkinson's disease.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for two common approaches to enhance the bioavailability of poorly soluble coumarins, which can be adapted for this compound.
Method 1: Solid Dispersion Using Hot-Melt Extrusion
Objective: To improve the dissolution rate and oral bioavailability of a poorly soluble coumarin (e.g., Osthole) by preparing a solid dispersion with a hydrophilic polymer.[1][3]
Experimental Protocol:
-
Materials:
-
Poorly soluble coumarin (e.g., Osthole)
-
Hydrophilic polymer (e.g., Plasdone S-630, HPMC-E5, Eudragit EPO, Soluplus)
-
Hot-melt extruder equipped with a screw feeder and a circular die.
-
-
Preparation of Physical Mixture:
-
Accurately weigh the coumarin and the selected polymer in the desired ratio (e.g., 1:6 drug-to-polymer).
-
Thoroughly mix the powders in a mortar for 10 minutes to obtain a uniform physical mixture.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrels. For example, for a 1:6 ratio of Osthole to Plasdone S-630, the temperatures of the six heating zones could be set to 80, 110, 145, 150, 150, and 145°C from the feeding zone to the die.
-
Set the screw speed (e.g., 100 rpm).
-
Feed the physical mixture into the extruder at a constant rate (e.g., 1 kg/h ).
-
Collect the extrudate after it passes through the die.
-
-
Milling and Sieving:
-
Allow the extrudate to cool to room temperature.
-
Mill the extrudate into a fine powder using a suitable mill.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
In Vitro Dissolution: Perform dissolution studies in a suitable medium (e.g., phosphate buffer pH 6.8) and compare the dissolution profile of the solid dispersion with that of the pure drug and the physical mixture.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug in the solid dispersion.
-
In Vivo Pharmacokinetic Study: Administer the solid dispersion and the pure drug orally to animal models (e.g., rats) and collect blood samples at various time points to determine the pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Drug degradation during extrusion | Extrusion temperature is too high. | Lower the temperature profile of the extruder barrels. Perform thermal analysis (TGA/DSC) of the pure drug to determine its degradation temperature. |
| Poor dissolution enhancement | Inappropriate polymer or drug-to-polymer ratio. | Screen different hydrophilic polymers. Optimize the drug-to-polymer ratio; a higher polymer content generally leads to better dissolution. |
| Phase separation or recrystallization upon storage | The solid dispersion is thermodynamically unstable. | Select a polymer with strong interactions with the drug. Store the solid dispersion in a cool, dry place. |
Quantitative Data Summary (Osthole Solid Dispersion): [1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Osthole Coarse Powder | 18.9 ± 5.4 | 1.5 ± 0.5 | 68.7 ± 15.2 | 100 |
| Osthole-Plasdone S-630 (1:6) SD | 98.2 ± 21.3 | 0.3 ± 0.1 | 95.8 ± 18.9 | 139.4 |
Method 2: Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate a poorly soluble coumarin (e.g., Daphnetin) into SLNs to improve its cellular uptake and bioavailability.[4][5][6]
Experimental Protocol:
-
Materials:
-
Poorly soluble coumarin (e.g., Daphnetin)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer.
-
-
Preparation of the Lipid and Aqueous Phases:
-
Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the coumarin in the molten lipid.
-
Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a high pressure (e.g., 500 bar for 3 cycles).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the SLNs by ultracentrifugation and quantify the amount of drug in the supernatant to calculate the encapsulation efficiency.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a suitable release medium.
-
Cellular Uptake Studies: Use a fluorescently labeled coumarin or a fluorescent marker co-encapsulated in the SLNs to visualize and quantify their uptake into cells using techniques like fluorescence microscopy or flow cytometry.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Large particle size or high PDI | Inefficient homogenization. Inappropriate surfactant concentration. | Increase the homogenization pressure or the number of homogenization cycles. Optimize the surfactant concentration. |
| Low encapsulation efficiency | Poor solubility of the drug in the lipid. Drug partitioning into the aqueous phase during homogenization. | Screen different lipids to find one with higher drug solubility. Use a co-surfactant to improve drug partitioning into the lipid phase. |
| Particle aggregation upon storage | Insufficient surface charge. | Optimize the surfactant concentration to ensure adequate steric stabilization. Check the zeta potential; a value of at least ±20 mV is generally desired for electrostatic stabilization. |
Quantitative Data Summary (Daphnetin-loaded SLNs): [4]
| Parameter | Value |
| Average Hydrodynamic Diameter | ~250 nm |
| Polydispersity Index (PDI) | 0.3 - 0.4 |
| Encapsulation Efficiency | ~80% |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: The Ubiquitin-Proteasome Pathway and the potential action of this compound.
References
- 1. Preparation of osthole-polymer solid dispersions by hot-melt extrusion for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of solid lipid nanoparticles incorporating bioactive coumarin analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Peucedanocoumarin III vs. Peucedanocoumarin IV: A Comparative Efficacy Analysis for Neurodegenerative Disease Research
An objective comparison of two promising compounds in the fight against neurodegenerative protein aggregation, supported by experimental data.
Researchers in the field of neurodegenerative diseases are increasingly focusing on therapeutic strategies that target the pathological aggregation of proteins such as α-synuclein. Among the compounds showing promise are Peucedanocoumarin III (PCiii) and its structural isomer, Peucedanocoumarin IV (PCiv). Both are angular-type pyranocoumarins that have demonstrated the ability to disaggregate protein inclusions and protect against neuronal toxicity. This guide provides a detailed comparison of their efficacy, supported by experimental findings, to aid researchers in selecting the appropriate compound for their studies.
Quantitative Comparison of Efficacy and Pharmacokinetics
The following table summarizes the key quantitative data comparing the performance of this compound and Peucedanocoumarin IV based on available in vitro and in vivo studies.
| Parameter | This compound (PCiii) | Peucedanocoumarin IV (PCiv) | Reference(s) |
| Cytoprotective Potency (EC50) | 0.318 µM | 0.204 µM | [1][2] |
| β23 Aggregate Reduction | Effective | More potent than PCiii | [2] |
| Synthetic Yield | Not specified | 14% (after 5 steps) | [1][3] |
| Oral Bioavailability (in rats) | Not specified | 10% | [1][3][4][5] |
| Half-life (in rats, oral) | Not specified | ~97 minutes | [1][3][4][5] |
| Brain-to-Plasma Ratio | Substantial brain penetration | 6.4 | [3][4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of PCiii and PCiv.
Cell Viability and Cytotoxicity Assay
This protocol was utilized to determine the cytoprotective effects of PCiii and PCiv against β23-induced toxicity in SH-SY5Y neuroblastoma cells.
-
Cell Culture: SH-SY5Y cells were cultured in a standard medium. A Tet-Off inducible system was used to control the expression of the amyloid mimic protein, β23.
-
Induction of β23 Expression: Expression of β23 was induced for 24 hours.
-
Treatment: After 24 hours, the expression of β23 was halted by the addition of doxycycline. Simultaneously, cells were treated with either DMSO (vehicle control), PCiii, or PCiv at various concentrations (e.g., 1 µM).
-
Viability Assessment: Cell viability was assessed using the Trypan blue exclusion assay or Alamar blue fluorescence assay.[1][3][7] The number of viable (unstained) versus non-viable (blue) cells was counted to determine the percentage of cell death. The median effective concentrations (EC50) were calculated from dose-response curves.[1][2]
In Vivo Parkinson's Disease Mouse Model
To evaluate the therapeutic efficacy in a living organism, a sporadic Parkinson's disease (PD) mouse model was employed.
-
Animal Model: A combinatorial model was established by co-injecting α-synuclein preformed fibrils (PFF) and a recombinant adeno-associated virus (rAAV) expressing α-synuclein into the substantia nigra of mice.[1][4] This model recapitulates key pathological features of sporadic PD.
-
Treatment Regimen: Mice were administered a diet containing PCiv (50 mg/kg of diet) for 30 days.[1]
-
Behavioral Assessment: Motor function was evaluated using the pole test to assess bradykinesia (slowness of movement).[1]
-
Histological Analysis: After the treatment period, brain tissues were collected and analyzed for dopaminergic neuron loss and α-synuclein aggregation using immunohistochemistry.[1][4]
Pharmacokinetic Analysis in Rats
Pharmacokinetic studies were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of PCiv.
-
Administration: A single dose of PCiv was administered to rats either orally or intravenously (10 mg/kg).[1]
-
Sample Collection: Blood samples were collected at various time points. For tissue distribution, organs were harvested 15 minutes after intravenous administration.[1]
-
Analysis: The concentration of PCiv in plasma and tissue homogenates was quantified using ultra-performance liquid chromatography (UPLC).[1] This data was used to calculate the half-life, bioavailability, and brain-to-plasma concentration ratio.[4][5]
Mechanism of Action and Associated Pathways
Both this compound and IV exert their neuroprotective effects primarily by targeting protein aggregates. The proposed mechanism involves the disaggregation of these pathological protein inclusions and facilitating their clearance via the proteasome system.[2][3][7][8][9]
Caption: Mechanism of action for this compound and IV.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for comparing the efficacy of compounds like PCiii and PCiv, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for comparing PCiii and PCiv.
Conclusion
Both this compound and IV are effective agents against protein aggregation in models of neurodegenerative diseases. However, the current body of research suggests that Peucedanocoumarin IV may hold several advantages. It exhibits slightly more potent cytoprotective activity in vitro and demonstrates a greater ability to reduce levels of the amyloid mimic β23.[1][2] Furthermore, PCiv has a higher reported synthetic yield and has been more thoroughly characterized in terms of its pharmacokinetic properties, including favorable brain penetration.[1][3][4][5] These factors suggest that PCiv could be a more advantageous therapeutic agent for further translational studies.[1][4] It is important to note that both compounds used in these comparative studies were racemic mixtures, and future research could explore the activity of individual stereoisomers.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of Peucedanocoumarin III's anti-aggregation activity in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-aggregation activity of coumarin compounds, with a focus on the validation of these properties in different cell lines. While direct experimental data on the anti-platelet aggregation activity of Peucedanocoumarin III is not currently available in the public domain, this guide draws comparisons from studies on structurally related coumarins to provide a valuable reference for future research.
The exploration of natural compounds for therapeutic purposes has identified coumarins as a promising class of molecules with a range of biological activities. Among these, their potential to inhibit cellular aggregation, particularly platelet aggregation, is of significant interest in the development of novel anti-thrombotic agents. This guide synthesizes available data on the anti-aggregation effects of various coumarins, outlines the experimental protocols used for their validation, and illustrates the key signaling pathways involved.
Comparative Anti-Platelet Aggregation Activity of Coumarin Derivatives
While specific data for this compound is pending, research on other coumarin derivatives provides insight into the potential anti-platelet aggregation efficacy of this compound class. The following table summarizes the inhibitory effects of selected coumarins on platelet aggregation induced by various agonists.
| Compound | Agonist | Concentration/IC50 | Inhibition | Cell Type/System | Reference |
| Pimpinellin | Collagen (2 µg/mL) | IC50: 13.6 µM | 50% | Washed Human Platelets | [1] |
| Coumarin | Arachidonic Acid | 1.12 mM (IC50) | 50% | Human Platelet-Rich Plasma | [2] |
| Coumarin | ADP | 5.08 mM (IC50) | 50% | Human Platelet-Rich Plasma | [2] |
| Esculetin | Arachidonic Acid | 2.48 mM (IC50) | 50% | Human Platelet-Rich Plasma | [2] |
| Esculetin | ADP | 5.97 mM (IC50) | 50% | Human Platelet-Rich Plasma | [2] |
| 7-hydroxy-3-phenyl 4H-chromen-4-one | ADP | 10 ppm | Significant Inhibition | Human Platelets | [3] |
Note: The absence of this compound in this table highlights a gap in the current research landscape and underscores the need for dedicated studies on its anti-platelet aggregation potential.
Experimental Protocols
The validation of anti-aggregation activity typically involves in vitro assays using platelets isolated from whole blood. Below are detailed methodologies for common platelet aggregation experiments.
1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant, typically 3.8% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The upper layer, rich in platelets (platelet-rich plasma or PRP), is carefully collected.
-
Washed Platelet Preparation: For assays requiring a more purified system, PRP is further processed. Platelets are pelleted by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes. The platelet pellet is then washed and resuspended in a suitable buffer, such as Tyrode's buffer.
2. Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to measure platelet aggregation.
-
Principle: Platelet aggregation is monitored by measuring the increase in light transmission through a platelet suspension as aggregates form.
-
Procedure:
-
Aliquots of PRP or washed platelets are placed in cuvettes in an aggregometer and pre-warmed to 37°C.
-
The test compound (e.g., a coumarin derivative) or vehicle control is added to the platelet suspension and incubated for a specific period.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation) and the baseline PRP (representing 0% aggregation).
-
3. Flow Cytometry for Glycoprotein IIb/IIIa (GPIIb/IIIa) Activation
This method assesses the activation state of a key receptor in platelet aggregation.
-
Principle: Activated platelets express the active form of the GPIIb/IIIa receptor on their surface. This can be detected using fluorescently labeled antibodies that specifically bind to the activated receptor.
-
Procedure:
-
PRP or washed platelets are incubated with the test compound or vehicle.
-
A platelet agonist is added to stimulate the platelets.
-
A fluorescently labeled antibody (e.g., PAC-1) that recognizes the activated GPIIb/IIIa complex is added.
-
The samples are analyzed by flow cytometry to quantify the percentage of platelets expressing the activated receptor.
-
Signaling Pathways in Platelet Aggregation
The aggregation of platelets is a complex process involving multiple signaling pathways. Coumarin derivatives have been shown to interfere with several of these pathways.
1. ADP-Induced Platelet Aggregation Pathway
Adenosine diphosphate (ADP) is a key agonist that induces platelet aggregation by binding to P2Y1 and P2Y12 receptors on the platelet surface. This triggers downstream signaling cascades, including an increase in intracellular calcium and inhibition of adenylyl cyclase, ultimately leading to the activation of the GPIIb/IIIa receptor. Some coumarin derivatives have been found to inhibit ADP-induced platelet activation by affecting calcium release and cAMP regulation.[3]
Caption: ADP-induced platelet aggregation pathway and potential inhibition by coumarins.
2. Collagen-Induced Platelet Aggregation Pathway
Collagen, exposed upon vascular injury, is a potent platelet agonist. It binds to the GPVI receptor, initiating a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). This leads to the activation of protein kinase C (PKC) and the PI3K/Akt pathway, culminating in granule secretion and GPIIb/IIIa activation. Pimpinellin, a coumarin-like compound, has been shown to inhibit collagen-induced platelet aggregation by suppressing the PI3K/Akt pathway.[1]
Caption: Collagen-induced platelet aggregation pathway and inhibition by pimpinellin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-platelet aggregation activity of a test compound.
Caption: Workflow for in vitro platelet aggregation assay.
References
- 1. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Peucedanocoumarin III's Efficacy in Parkinson's Disease Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Peucedanocoumarin III's (PCIII) performance across multiple preclinical models of Parkinson's disease (PD). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic strategies for neurodegenerative disorders. This document summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate an objective evaluation of PCIII's potential.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. This compound, a natural compound, has demonstrated significant neuroprotective effects in a widely used animal model of PD. This guide cross-validates these findings by presenting the experimental data, protocols, and proposed signaling pathways in a clear and comparative format. Furthermore, data for a structural isomer, Peucedanocoumarin IV (PCIV), is included to provide a benchmark for efficacy and highlight key structure-activity relationships.
Comparative Efficacy of this compound and IV
The neuroprotective and anti-aggregation properties of this compound were primarily evaluated in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The data consistently demonstrates PCIII's ability to mitigate key pathological hallmarks of the disease.
| Parameter | Parkinson's Disease Model (6-OHDA) | PCIII Treatment Group | PCIV Treatment Group | Control Group (Vehicle) | Reference |
| Dopaminergic Neuron Survival | 6-OHDA-induced lesion | Significant protection against neuron loss | Data not available for 6-OHDA model | Substantial loss of dopaminergic neurons | [1] |
| α-Synuclein Aggregation (pS129-α-Syn) | 6-OHDA-induced lesion | Markedly suppressed Lewy-like inclusions | Potent prevention of PFF-induced aggregation in cortical neurons | Significant α-synuclein aggregation | [1][2] |
| Neuroinflammation (GFAP Signal) | 6-OHDA-induced lesion | Reduced GFAP signal by approximately two-fold compared to control | Data not available for 6-OHDA model | Approximately three-fold increase in GFAP signal | [1] |
| Motor Function | Not explicitly quantified for PCIII in 6-OHDA model | High dose (10 mg/kg/day) had no adverse impact on motor function | Almost complete rescue of motor dysfunction in a combinatorial α-synucleinopathy PD mouse model | - | [1][3] |
Table 1: Summary of this compound and IV Efficacy in Parkinson's Disease Models. This table summarizes the key findings from preclinical studies, highlighting the neuroprotective and anti-aggregation effects of PCIII and its structural isomer, PCIV.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for the key experiments conducted.
6-OHDA-Induced Parkinson's Disease Mouse Model
The 6-hydroxydopamine (6-OHDA) model is a well-established method for inducing parkinsonian pathology in rodents.
-
Animal Model: Two-month-old mice were used for this study.[1]
-
6-OHDA Administration: A single unilateral intrastriatal injection of 6-OHDA (8 µg) was performed using a stereotaxic apparatus.[1] The coordinates for the injection were: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm, relative to the bregma.[1]
-
This compound Treatment: Synthetic this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg for seven consecutive days, starting after the 6-OHDA injection.[1]
-
Control Groups: A vehicle control group (typically DMSO or PBS) was used for comparison.[1]
-
Endpoint Analysis: Immunohistochemistry was performed to assess dopaminergic neuron loss (tyrosine hydroxylase [TH] staining), α-synuclein pathology (phosphorylated α-synuclein at serine 129 [pS129-α-Syn]), and neuroinflammation (glial fibrillary acidic protein [GFAP] staining).[1]
α-Synuclein Aggregation and Clearance Assays
-
In Vitro Aggregation: The ability of this compound to inhibit and disaggregate preformed α-synuclein fibrils was assessed in vitro.[4]
-
Cell-Based Assays: SH-SY5Y neuroblastoma cells were utilized to model α-synuclein aggregation and clearance.[5] In some experiments, α-synuclein preformed fibrils (PFFs) were introduced to the cells to seed aggregation.[5]
-
Mechanism of Clearance: The involvement of the ubiquitin-proteasome system in the clearance of α-synuclein aggregates was investigated.[3][4]
Signaling Pathways and Mechanisms of Action
The primary mechanism through which this compound is proposed to exert its neuroprotective effects is by directly targeting and disaggregating α-synuclein fibrils, thereby facilitating their clearance through the cellular protein degradation machinery.
Figure 1: Proposed Mechanism of Action for this compound. PCIII enters the neuron and directly interacts with toxic α-synuclein aggregates, promoting their disaggregation. The resulting smaller, non-toxic α-synuclein species are then cleared by the ubiquitin-proteasome system, leading to reduced cellular toxicity and enhanced neuronal survival.
Figure 2: Experimental Workflow for the 6-OHDA Mouse Model. This diagram outlines the key steps in the in vivo evaluation of this compound, from the induction of the Parkinson's disease phenotype to the final pathological analysis.
Discussion and Future Directions
The collective evidence strongly suggests that this compound holds promise as a therapeutic candidate for Parkinson's disease. Its ability to disaggregate α-synuclein, a key pathological driver, positions it as a potential disease-modifying agent. The favorable safety profile observed in preclinical models further supports its development.[1]
The comparative data with Peucedanocoumarin IV indicates that subtle structural modifications can influence the compound's efficacy and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions between PCIII and α-synuclein aggregates and further exploring the structure-activity relationship of the peucedanocoumarin class of compounds. Additionally, evaluating PCIII in other preclinical models of Parkinson's disease, such as those based on genetic mutations, will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies this compound as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Evaluation of Synthetic this compound in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Natural vs. Synthetic Peucedanocoumarin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of natural and synthetic Peucedanocoumarin III, a pyranocoumarin with demonstrated therapeutic potential. By examining their properties, biological activities, and methods of production, this document aims to inform researchers and drug development professionals in their selection of this compound for further investigation.
Physicochemical Properties and Sourcing
This compound is a complex organic molecule with the chemical formula C₂₁H₂₂O₇. Its structure lends itself to various biological interactions, making it a compound of interest for pharmacological studies.
| Property | Natural this compound | Synthetic this compound |
| Source | Extracted from the roots of Peucedanum praeruptorum Dunn and other Peucedanum species. | Chemically synthesized from commercially available precursors, such as umbelliferone. |
| Purity | Variable, dependent on the extraction and purification methods employed. High-purity isolation can be challenging and resource-intensive. | High purity can be achieved through controlled chemical reactions and purification techniques like chromatography. |
| Stereochemistry | Typically isolated as a specific stereoisomer as dictated by the plant's biosynthetic pathways. | Synthesis can result in a racemic mixture unless stereospecific methods are employed, which can add to the complexity and cost of production. |
| Yield | Dependent on the plant source, geographical location, and harvest time. | The reported five-step synthesis from umbelliferone has a low overall yield of 1.6%.[1] This has prompted the development of synthetic analogs with higher yields.[1] |
Comparative Biological Activity
Both natural and synthetic this compound have been investigated for their pharmacological effects, particularly in the context of neurodegenerative diseases, cancer, and inflammation.
Anti-aggregate Activity in Neurodegenerative Disease Models
A key area of research for this compound is its ability to inhibit and disaggregate protein aggregates associated with neurodegenerative diseases like Parkinson's Disease.
Key Findings:
-
Studies have shown that both natural and synthetic this compound exhibit strong inhibitory activity against the aggregation of proteins like α-synuclein.[1]
-
Both forms have been demonstrated to disaggregate pre-formed protein fibrils and facilitate their clearance through the proteasomal pathway.[1]
-
A direct comparison in a cell-based assay using an amyloid mimic (β23) indicated that synthetic this compound is as effective as the natural compound in suppressing amyloid-induced cytotoxicity.[1]
While direct IC₅₀ values for the anti-aggregate activity of natural versus synthetic this compound are not extensively reported in comparative studies, the qualitative evidence strongly suggests comparable efficacy.
Anti-Cancer and Anti-Inflammatory Potential
Coumarins, as a class of compounds, are known to possess anti-cancer and anti-inflammatory properties. While specific comparative data for natural versus synthetic this compound is limited, the general mechanisms of related coumarins provide insight into its potential activities.
Putative Anti-Cancer Mechanism:
-
Induction of apoptosis through the mitochondria-mediated pathway is a known mechanism for some coumarins isolated from Peucedanum species.[2] This involves the collapse of the mitochondrial membrane potential and activation of caspases.[2]
-
Inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, is another common anti-cancer mechanism of coumarins.[3][4]
Putative Anti-Inflammatory Mechanism:
-
Inhibition of the NF-κB signaling pathway is a primary mechanism by which coumarins exert their anti-inflammatory effects.[5][6] This pathway is central to the expression of pro-inflammatory cytokines and enzymes.
Quantitative Data Summary (General Coumarins):
| Compound Class | Activity | Cell Line | IC₅₀ (µM) | Reference |
| Synthetic Coumarin Derivatives | Anti-cancer | PC-3 (Prostate) | 3.56 - 10.22 | [7] |
| Synthetic Coumarin Derivatives | Anti-cancer | MDA-MB-231 (Breast) | 8.5 | [7] |
| Natural Coumarin Extract | Anti-cancer | MCF-7 (Breast) | 55.57 (µg/mL) | [8] |
Note: This table presents data for various coumarin derivatives and is intended to provide a general context for the potential bioactivity of this compound. Direct comparative IC₅₀ values for natural vs. synthetic this compound were not available in the reviewed literature.
Experimental Protocols
Extraction and Synthesis Overview
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of Peucedanocoumarin III's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peucedanocoumarin III (PCIII), a natural compound with therapeutic potential in neurodegenerative diseases, against alternative compounds. The information is supported by experimental data to aid in the independent verification of its mechanism of action.
Primary Mechanism of Action: Protein Aggregate Disaggregation
This compound has been identified as a promising agent in the context of neurodegenerative diseases due to its ability to disaggregate protein clumps.[1][2][3] The primary mechanism of action involves accelerating the disassembly and subsequent clearance of protein aggregates, such as α-synuclein and huntingtin, through the proteasomal pathway.[1][3] This action is crucial as the accumulation of these protein aggregates is a hallmark of several neurodegenerative disorders, including Parkinson's disease and Huntington's disease.[1][2]
A structural isomer of PCIII, Peucedanocoumarin IV (PCIV), has been synthesized and exhibits a comparable anti-aggregate activity.[2][4] Studies have shown that both PCIII and PCIV can effectively reduce the aggregation of a β-sheet-rich amyloid mimic protein, β23.[2]
Comparison with Alternative α-Synuclein Aggregation Inhibitors
The therapeutic potential of PCIII for Parkinson's disease lies in its ability to inhibit the aggregation of α-synuclein. This table compares the efficacy of PCIII and its isomer PCIV with other known inhibitors of α-synuclein aggregation.
| Compound | Mechanism of Action | Efficacy (IC50 or other metric) | Reference |
| This compound (PCIII) | Accelerates disaggregation and proteasomal clearance of α-synuclein aggregates. | Median effective concentration (vs. β23 toxicity): 0.318 µM | [2] |
| Peucedanocoumarin IV (PCIV) | Similar to PCIII; accelerates disaggregation and proteasomal clearance of α-synuclein aggregates. | Median effective concentration (vs. β23 toxicity): 0.204 µM | [2] |
| Anle138b | Oligomer modulator; inhibits the formation of pathological α-synuclein oligomers. | Binds to α-synuclein aggregates with a high affinity (Kd = 190 ± 120 nM). | [5][6] |
| Squalamine | Displaces α-synuclein from lipid vesicle surfaces, blocking the initial step of aggregation. | Inhibits lipid-induced α-synuclein aggregation. | [7][8][9][10] |
Comparison with Alternative Therapeutic Strategies for Huntington's Disease
The ability of PCIII to disaggregate huntingtin protein aggregates suggests its potential as a therapeutic for Huntington's disease. This table compares its mechanism with other investigational drugs for this condition.
| Therapeutic Agent | Mechanism of Action | Status | Reference |
| This compound (PCIII) | Accelerates disaggregation and proteasomal clearance of mutant huntingtin aggregates. | Preclinical | [1][3] |
| Pridopidine | A selective and potent Sigma-1 Receptor (S1R) agonist that demonstrates neuroprotective effects. | Late-stage clinical development | [11][12][13][14][15] |
| Tominersen | An antisense oligonucleotide (ASO) that binds to huntingtin mRNA, marking it for destruction to prevent the production of the huntingtin protein. | Phase II clinical trial | [16][17][18][19][20] |
Potential Anti-inflammatory and Anticancer Activities
Anti-inflammatory Activity Comparison
| Compound | Cell Line | Assay | Efficacy (IC50) | Reference |
| This compound (PCIII) | RAW 264.7 | LPS-induced Nitric Oxide Production | Data not available | |
| Indomethacin (Reference) | RAW 264.7 | LPS-induced Nitric Oxide Production | ~1.35 mM | [21] |
Anticancer Activity Comparison
| Compound | Cell Line | Assay | Efficacy (IC50) | Reference |
| This compound (PCIII) | Various | MTT Assay | Data not available | |
| Doxorubicin (Reference) | A549 (Lung) | MTT Assay | > 20 µM | [22][23] |
| HeLa (Cervical) | MTT Assay | 2.9 µM | [22][23] | |
| MCF-7 (Breast) | MTT Assay | 2.5 µM | [22][23] | |
| HepG2 (Liver) | MTT Assay | 12.2 µM | [22][23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is used to monitor the aggregation of α-synuclein in vitro. Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in increased fluorescence intensity.
Materials:
-
α-Synuclein monomer solution
-
Thioflavin T (ThT) stock solution (1 mM in dH2O, freshly prepared and filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of ThT in PBS to a final concentration of 25 µM in each well.
-
Thaw α-synuclein monomer aliquots at room temperature.
-
Add the desired concentration of α-synuclein monomer to the wells containing the ThT solution.
-
If testing inhibitors, add the compound (e.g., this compound) to the wells at the desired concentrations. Include a vehicle control.
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every hour) for up to 72 hours.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
In Vitro Proteasomal Degradation Assay
This assay measures the ability of a compound to promote the degradation of a target protein by the proteasome.
Materials:
-
Purified 20S or 26S proteasome
-
Substrate protein (e.g., aggregated α-synuclein)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ATP (for 26S proteasome assay)
-
Test compound (e.g., this compound) and vehicle control
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the substrate protein
Procedure:
-
Set up reaction mixtures on ice containing the reaction buffer, purified proteasome, and substrate protein.
-
Add the test compound or vehicle control to the respective reaction tubes.
-
For the 26S proteasome assay, add ATP to the reaction mixture.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate protein.
-
Quantify the amount of remaining substrate protein at each time point to determine the rate of degradation.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) and vehicle control
-
Griess Reagent system
-
96-well cell culture plate
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of supernatant, add 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by the test compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (e.g., this compound) and vehicle control
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a few hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: Thioflavin T Assay Workflow.
Caption: Anti-inflammatory Assay Workflow.
References
- 1. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies this compound as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. A natural product inhibits the initiation of α-synuclein aggregation and suppresses its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Squalamine and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating membrane binding of α-synuclein as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 13. neurologylive.com [neurologylive.com]
- 14. massgeneral.org [massgeneral.org]
- 15. Pridopidine - Wikipedia [en.wikipedia.org]
- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 17. Tominersen - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 18. Antisense therapy fails to delay the progression of Huntignton's disease - Mabion [mabion.eu]
- 19. Tominersen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Roche provides an update on tominersen: What’s next for this huntingtin-lowering drug? – HDBuzz [en.hdbuzz.net]
- 21. researchgate.net [researchgate.net]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Peucedanocoumarin III
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Peucedanocoumarin III, a coumarin compound of interest in neurodegenerative disease research.[1][2] Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate PPE is the first line of defense to prevent exposure.
Recommended Personal Protective Equipment
| Situation | Required PPE |
| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves- Laboratory coat- Safety goggles with side-shields |
| Generating Aerosols or Dust | In addition to routine PPE:- Suitable respirator |
| Spill Cleanup | - Impervious clothing- Full personal protective equipment[3] |
| Fire Emergency | - Self-contained breathing apparatus- Protective clothing |
This table summarizes the minimum recommended PPE. A site-specific risk assessment should be conducted to determine if additional protection is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended, especially when working with the powdered form or creating solutions.[3]
-
Locate the nearest safety shower and eye wash station before beginning work.[3]
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
2. Handling the Compound:
3. Storage:
-
Store this compound in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[3]
Emergency Procedures and Disposal Plan
Accidents can happen, and a clear plan for emergencies and waste disposal is crucial.
Emergency First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. Call a physician.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Wear full personal protective equipment, including a respirator if dust is present.[3]
-
Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
For liquid spills, absorb with a non-combustible material like diatomite.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
-
Collect all contaminated materials in a sealed container for proper disposal.[3]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
-
The substance should be sent to an approved waste disposal plant.[3][4]
-
Avoid release to the environment.[3]
Workflow for Handling this compound
References
- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|130464-57-2|MSDS [dcchemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
